molecular formula C26H25ClN2O4 B15572450 DM-4111 CAS No. 926035-36-1

DM-4111

Cat. No.: B15572450
CAS No.: 926035-36-1
M. Wt: 464.9 g/mol
InChI Key: VAVCSBDSVJMVNG-BJKOFHAPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DM-4111 is a useful research compound. Its molecular formula is C26H25ClN2O4 and its molecular weight is 464.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

926035-36-1

Molecular Formula

C26H25ClN2O4

Molecular Weight

464.9 g/mol

IUPAC Name

N-[4-[(4S,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide

InChI

InChI=1S/C26H25ClN2O4/c1-15-5-3-4-6-19(15)25(32)28-18-8-9-20(16(2)13-18)26(33)29-12-11-23(30)24(31)21-14-17(27)7-10-22(21)29/h3-10,13-14,23-24,30-31H,11-12H2,1-2H3,(H,28,32)/t23-,24+/m0/s1

InChI Key

VAVCSBDSVJMVNG-BJKOFHAPSA-N

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of DM-4111

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DM-4111 is a principal active metabolite of the selective vasopressin V2 receptor antagonist, Tolvaptan. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its role as a competitive antagonist of the vasopressin V2 receptor. The core function of this compound is to inhibit the binding of arginine vasopressin (AVP) to the V2 receptor, thereby preventing the receptor-mediated signaling cascade that leads to water reabsorption in the renal collecting ducts. This aquaretic effect results in the excretion of electrolyte-free water, addressing conditions such as hyponatremia. This guide outlines the pharmacodynamics of this compound, including its interaction with the V2 receptor, the downstream signaling pathways, and its metabolic generation from Tolvaptan. Quantitative data on its activity and pharmacokinetics are presented, alongside detailed experimental protocols for its characterization.

Core Mechanism of Action: Vasopressin V2 Receptor Antagonism

This compound functions as a competitive antagonist at the vasopressin V2 receptor, a G-protein coupled receptor (GPCR) predominantly expressed on the basolateral membrane of the principal cells in the renal collecting ducts.

Molecular Interaction with the V2 Receptor

The binding of the natural ligand, arginine vasopressin (AVP), to the V2 receptor initiates a conformational change in the receptor, leading to the activation of the Gs alpha subunit of the associated heterotrimeric G-protein. This compound, by competitively occupying the AVP binding site, prevents this activation. While the precise binding kinetics of this compound are not extensively published, it is understood to have a potent inhibitory effect on the V2 receptor. It is one of the major monohydroxyl metabolites of Tolvaptan and contributes to its overall pharmacological effect[1].

Signaling Pathway

The antagonism of the V2 receptor by this compound disrupts the downstream signaling cascade that regulates water permeability in the collecting ducts. The typical signaling pathway initiated by AVP binding is as follows:

  • AVP Binding and G-protein Activation: AVP binds to the V2 receptor, causing a conformational change that activates the Gs alpha subunit of the associated G-protein.

  • Adenylate Cyclase Activation: The activated Gs alpha subunit stimulates adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

  • Aquaporin-2 (AQP2) Translocation: PKA phosphorylates various intracellular proteins, which promotes the translocation of vesicles containing the water channel protein Aquaporin-2 (AQP2) to the apical membrane of the collecting duct cells.

  • Water Reabsorption: The insertion of AQP2 channels into the apical membrane increases its permeability to water, facilitating the reabsorption of water from the tubular fluid back into the bloodstream.

This compound, by blocking the initial step of AVP binding, effectively inhibits this entire cascade, leading to a decrease in AQP2 translocation and a subsequent reduction in water reabsorption. This results in aquaresis, the excretion of electrolyte-free water.

V2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor AVP->V2R Binds DM4111 This compound DM4111->V2R Blocks G_protein Gs Protein V2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Stimulates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel Aquaporin-2 (AQP2) Channel AQP2_vesicle->AQP2_channel Translocates to Membrane Water_reabsorption Water Reabsorption AQP2_channel->Water_reabsorption Facilitates

Caption: Signaling pathway of Vasopressin V2 receptor antagonism by this compound.

Quantitative Data

CompoundTargetActivityReference
This compound Vasopressin V2 ReceptorPotent Antagonist[1]
Tolvaptan Vasopressin V2 ReceptorKi = 0.43 ± 0.06 nM (for human V2 receptor)[2]

Pharmacokinetic Parameters of Tolvaptan and its Major Metabolites in Humans

The following table summarizes key pharmacokinetic parameters of Tolvaptan and its major metabolites, including this compound, in healthy subjects.

ParameterTolvaptanThis compoundDM-4103 (Oxobutyric acid)
Tmax (hours) 2 - 4--
Plasma Half-life (hours) ~12-~180
Relative Plasma Abundance 3% of total plasma radioactivityLower concentration than Tolvaptan52.5% of total plasma radioactivity

Experimental Protocols

In Vitro Metabolism of Tolvaptan to this compound

This protocol describes the in vitro generation of this compound from Tolvaptan using human liver microsomes.

Objective: To characterize the in vitro metabolism of Tolvaptan and identify the formation of this compound.

Materials:

  • Tolvaptan

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Phosphate buffer (to final volume)

    • Human Liver Microsomes (final concentration 0.5 mg/mL)

    • Tolvaptan (final concentration 1-10 µM, dissolved in a minimal amount of DMSO, final DMSO concentration <0.2%)

  • Pre-incubation: Pre-incubate the reaction mixture for 5 minutes at 37°C in a shaking water bath.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Sample Analysis: Transfer the supernatant to a new tube and analyze for the presence of Tolvaptan and its metabolites, including this compound, using a validated LC-MS/MS method.

InVitro_Metabolism_Workflow start Start prep_mixture Prepare Reaction Mixture (Tolvaptan, HLM, Buffer) start->prep_mixture pre_incubate Pre-incubate at 37°C (5 minutes) prep_mixture->pre_incubate initiate_reaction Initiate with NADPH Regenerating System pre_incubate->initiate_reaction incubate Incubate at 37°C (Time course: 0-60 min) initiate_reaction->incubate terminate_reaction Terminate with Acetonitrile incubate->terminate_reaction centrifuge Centrifuge to Precipitate Proteins terminate_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze end End analyze->end

Caption: Workflow for the in vitro metabolism of Tolvaptan.
Vasopressin V2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the human vasopressin V2 receptor.

Objective: To quantify the binding affinity (Ki) of this compound for the human V2 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human vasopressin V2 receptor (e.g., CHO or HEK293 cells)

  • [3H]-Arginine Vasopressin ([3H]-AVP) as the radioligand

  • This compound (unlabeled competitor ligand)

  • Unlabeled AVP (for determination of non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

  • Glass fiber filters

  • Filtration manifold

Procedure:

  • Reaction Setup: In a 96-well plate or microcentrifuge tubes, set up the following reactions in triplicate:

    • Total Binding: Assay buffer, cell membranes, and [3H]-AVP.

    • Non-specific Binding: Assay buffer, cell membranes, [3H]-AVP, and a high concentration of unlabeled AVP (e.g., 1 µM).

    • Competitive Binding: Assay buffer, cell membranes, [3H]-AVP, and increasing concentrations of this compound.

  • Incubation: Incubate the reactions at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration manifold. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding of [3H]-AVP as a function of the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-AVP) from the resulting dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

V2R_Binding_Assay_Workflow start Start setup_reactions Set up Binding Reactions (Total, Non-specific, Competitive) start->setup_reactions add_components Add V2R Membranes, [3H]-AVP, and this compound setup_reactions->add_components incubate Incubate to Reach Equilibrium add_components->incubate filter_wash Filter and Wash to Separate Bound from Unbound Ligand incubate->filter_wash scintillation_count Quantify Radioactivity (Scintillation Counting) filter_wash->scintillation_count data_analysis Analyze Data: Calculate IC50 and Ki scintillation_count->data_analysis end End data_analysis->end

References

DM-4111: A Technical Overview of a Tolvaptan Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DM-4111, a metabolite of the selective vasopressin V2-receptor antagonist, Tolvaptan. This document details the metabolic pathway of Tolvaptan, with a focus on the formation and pharmacological relevance of this compound. It includes available quantitative data, detailed experimental methodologies for its study, and visual representations of key biological pathways.

Executive Summary

Tolvaptan is a critical therapeutic agent for managing hyponatremia and slowing the progression of autosomal dominant polycystic kidney disease (ADPKD). Its clinical efficacy is intrinsically linked to its metabolic fate. Tolvaptan undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, resulting in the formation of numerous metabolites.[1][2] Among these is this compound, a hydroxylated derivative of the parent compound.[3] Pharmacological studies have consistently shown that the metabolites of Tolvaptan, including this compound, possess either no or very weak antagonist activity at the human vasopressin V2-receptor when compared to Tolvaptan itself.[4][5] Consequently, this compound is not considered to be pharmacodynamically active and does not contribute to the therapeutic effects of Tolvaptan.[4] This guide synthesizes the available technical data on this compound to support further research and development in the field.

Tolvaptan Metabolism and the Formation of this compound

Tolvaptan is almost exclusively metabolized by CYP3A enzymes in the liver.[5] In vitro studies utilizing human liver microsomes have identified at least fourteen metabolites in plasma, urine, and feces.[3][5] The biotransformation of Tolvaptan involves several key pathways, including hydroxylation and cleavage of the benzazepine ring.[6]

This compound is formed through the hydroxylation of Tolvaptan's benzazepine ring, a common metabolic modification for xenobiotics.[6] This process is part of a broader metabolic cascade that produces a variety of hydroxylated and carboxylated derivatives. While this compound is a confirmed metabolite, the predominant circulating metabolite in plasma is the oxobutyric acid metabolite, DM-4103.[3]

Below is a diagram illustrating the metabolic pathway of Tolvaptan.

Tolvaptan_Metabolism Metabolic Pathway of Tolvaptan cluster_metabolites Metabolites Tolvaptan Tolvaptan CYP3A4 CYP3A4 Tolvaptan->CYP3A4 DM4111 This compound (Hydroxylation) CYP3A4->DM4111 DM4110 DM-4110 (Hydroxylation) CYP3A4->DM4110 DM4119 DM-4119 (Hydroxylation) CYP3A4->DM4119 DM4103 DM-4103 (Oxobutyric Acid Metabolite) CYP3A4->DM4103 DM4107 DM-4107 (Hydroxybutyric Acid Metabolite) CYP3A4->DM4107 Other Other Metabolites CYP3A4->Other

Tolvaptan Metabolism via CYP3A4

Quantitative Pharmacokinetic Data

While extensive pharmacokinetic data is available for Tolvaptan and its major metabolites, DM-4103 and DM-4107, specific parameters such as Cmax, Tmax, AUC, and half-life for this compound are not extensively reported in the literature, likely due to its low concentration and pharmacological inactivity. The following tables summarize the available data for comparison.

Table 1: Pharmacokinetic Parameters of Tolvaptan and its Major Metabolites

AnalyteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
Tolvaptan 106.0 (Day 1, 15 mg dose)[7][8]4 (single dose)[7][8]1360 (single 30 mg dose)[9]~12 (oral dose)[6]
DM-4103 Data not availableData not availableData not available~180[10]
DM-4107 Data not availableData not availableData not availableData not available
This compound Data not availableData not availableData not availableData not available

Table 2: Plasma Concentration of Tolvaptan and this compound in Heart Failure Patients

AnalytePlasma Concentration Range (ng/mL)
Tolvaptan 9.37 - 280[11]
This compound 3.43 - 88.9[11]

Experimental Protocols

The characterization of this compound as a metabolite of Tolvaptan has been achieved through a combination of in vitro and in vivo studies, primarily employing human liver microsomes and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vitro Metabolism of Tolvaptan using Human Liver Microsomes

This protocol provides a general framework for assessing the metabolism of Tolvaptan in a controlled, in vitro environment.

Objective: To identify the metabolites of Tolvaptan, including this compound, formed by hepatic enzymes.

Materials:

  • Tolvaptan

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM suspension, and Tolvaptan solution to the desired final concentrations. A typical protein concentration for HLMs is 0.5-1.0 mg/mL.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Termination of Reaction: Stop the reaction at each time point by adding a cold quenching solvent, such as acetonitrile, typically in a 2:1 or 3:1 solvent-to-incubate ratio. The organic solvent also serves to precipitate proteins.

  • Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a clean tube or vial for analysis by LC-MS/MS.

LC-MS/MS Method for the Analysis of Tolvaptan and its Metabolites

This protocol outlines a general method for the simultaneous detection and quantification of Tolvaptan and its metabolites from a biological matrix.

Objective: To separate, identify, and quantify Tolvaptan and this compound in plasma or microsomal incubates.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., Zorbax XDB C18) is commonly used.[12]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The mass spectrometer is set to monitor specific precursor-to-product ion transitions for each analyte.

    • Tolvaptan: m/z 449.2 → 252.1[12]

    • This compound: The exact transition for this compound is not specified in the reviewed literature, but would be determined by infusing a standard of the metabolite and identifying its characteristic fragmentation pattern. As a hydroxylated metabolite of Tolvaptan (C26H25ClN2O3, MW 448.94), this compound would have a molecular weight of approximately 464.94. The precursor ion would be the protonated molecule [M+H]+ at m/z 465.9. The product ion would be a stable fragment resulting from collision-induced dissociation.

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows are optimized to achieve maximum signal intensity for the analytes.

The following diagram illustrates a typical workflow for these experimental protocols.

Experimental_Workflow Experimental Workflow for Tolvaptan Metabolite Analysis cluster_invitro In Vitro Metabolism cluster_analysis LC-MS/MS Analysis HLM Human Liver Microsomes Incubation Incubation at 37°C HLM->Incubation Tolvaptan_sol Tolvaptan Solution Tolvaptan_sol->Incubation NADPH NADPH System NADPH->Incubation Quenching Reaction Quenching Incubation->Quenching Centrifugation Centrifugation Quenching->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC HPLC Separation Supernatant->HPLC MSMS MS/MS Detection HPLC->MSMS Data Data Acquisition & Analysis MSMS->Data

Workflow for Metabolite Analysis

Pharmacological Activity and Signaling Pathways

Tolvaptan exerts its therapeutic effect by acting as a selective antagonist of the vasopressin V2 receptor, which is primarily located on the basolateral membrane of the principal cells in the renal collecting ducts.[13] The binding of arginine vasopressin (AVP) to the V2 receptor initiates a G-protein-coupled signaling cascade that leads to water reabsorption.

Vasopressin V2 Receptor Signaling Pathway:

  • AVP Binding: AVP binds to the V2 receptor.

  • G-Protein Activation: This binding activates the stimulatory G-protein, Gs.

  • Adenylyl Cyclase Activation: The alpha subunit of Gs activates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • PKA Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).

  • Aquaporin-2 (AQP2) Translocation: PKA phosphorylates AQP2-containing vesicles, promoting their translocation to and insertion into the apical membrane of the collecting duct cells.

  • Water Reabsorption: The AQP2 water channels facilitate the reabsorption of water from the tubular fluid back into the bloodstream.

Tolvaptan competitively blocks the binding of AVP to the V2 receptor, thereby inhibiting this entire cascade. This leads to a decrease in AQP2 channels in the apical membrane, reduced water reabsorption, and an increase in free water excretion (aquaresis).

Studies have shown that the metabolites of Tolvaptan, including this compound, have no or weak antagonist activity for human V2-receptors compared to the parent drug.[5] This indicates that this compound does not significantly contribute to the aquaretic effect of Tolvaptan.

The diagram below outlines the vasopressin V2 receptor signaling pathway and the point of inhibition by Tolvaptan.

V2R_Signaling_Pathway Vasopressin V2 Receptor Signaling Pathway AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Tolvaptan_inhibitor Tolvaptan Tolvaptan_inhibitor->V2R [Inhibits] Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicles AQP2 Vesicles PKA->AQP2_vesicles Phosphorylates AQP2_membrane Apical Membrane AQP2 AQP2_vesicles->AQP2_membrane Translocation Water_reabsorption Water Reabsorption AQP2_membrane->Water_reabsorption Facilitates

V2 Receptor Signaling and Tolvaptan Inhibition

Conclusion

This compound is a minor, pharmacologically inactive hydroxylated metabolite of Tolvaptan, formed via CYP3A4-mediated metabolism. While it is an integral part of the metabolic profile of Tolvaptan, it does not contribute to the therapeutic aquaretic effects of the parent drug. The study of such metabolites is crucial for a comprehensive understanding of a drug's disposition, potential for drug-drug interactions, and overall safety profile. The experimental protocols outlined in this guide provide a foundation for the continued investigation of Tolvaptan's metabolism and the characterization of its various metabolites. Further research could focus on obtaining a more complete pharmacokinetic profile of this compound and other minor metabolites to fully elucidate the metabolic fate of Tolvaptan.

References

DM-4111: A Technical Overview of a Tolvaptan Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM-4111 is recognized as a monohydroxyl metabolite of Tolvaptan (B1682983), a selective vasopressin V2 receptor antagonist. Tolvaptan is clinically used to treat hyponatremia (low blood sodium levels) associated with conditions such as congestive heart failure and the syndrome of inappropriate antidiuretic hormone (SIADH). The metabolic fate of Tolvaptan is crucial for understanding its overall pharmacological profile, and this compound is a product of this metabolic process. This document provides a comprehensive technical guide on the chemical structure and known properties of this compound, primarily in the context of its parent compound, Tolvaptan.

Chemical Structure and Properties

This compound is formed through the hydroxylation of the benzazepine ring of Tolvaptan, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[1][2]

IUPAC Name: N-(4-((4S,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)-3-methylphenyl)-2-methylbenzamide

Chemical Structure:

While a 2D structure is not available for direct rendering, its structure is defined by the addition of a hydroxyl group to the benzazepine moiety of Tolvaptan.

Physicochemical Properties

Specific experimental data for the physicochemical properties of this compound, such as melting point, boiling point, and solubility, are not extensively reported in the available literature. However, key computed properties are summarized below.

PropertyValueSource
Molecular Formula C26H25ClN2O4[2]
Molecular Weight 464.95 g/mol [2]
Exact Mass 464.1500 g/mol

Metabolic Formation

This compound is an in vivo metabolite of Tolvaptan. The metabolic conversion is a phase I oxidation reaction.

Tolvaptan Tolvaptan CYP3A4 CYP3A4 (Liver Microsomes) Tolvaptan->CYP3A4 DM4111 This compound (Monohydroxyl Metabolite) CYP3A4->DM4111 Hydroxylation of benzazepine ring

Caption: Metabolic conversion of Tolvaptan to this compound via CYP3A4.

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic and pharmacodynamic studies specifically characterizing this compound are limited. The available information indicates that the metabolites of tolvaptan, including this compound, possess weak or no antagonist activity for the human vasopressin V2-receptor when compared to the parent drug, Tolvaptan.[1] Therefore, this compound is not considered to be a pharmacologically active metabolite in the context of V2 receptor antagonism.

The primary mechanism of action of the parent compound, Tolvaptan, involves the competitive blockade of the arginine vasopressin receptor 2 (V2R) in the renal collecting ducts. This antagonism prevents the V2R-mediated increase in cyclic AMP (cAMP), which in turn inhibits the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells. The result is a decrease in water reabsorption and an increase in free water excretion (aquaresis), leading to a rise in serum sodium concentrations.

cluster_cell Collecting Duct Cell AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R AC Adenylate Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicles AQP2 Vesicles PKA->AQP2_vesicles Phosphorylates AQP2_membrane AQP2 Water Channel (Apical Membrane) AQP2_vesicles->AQP2_membrane Translocation Water_reabsorption Water Reabsorption AQP2_membrane->Water_reabsorption Tolvaptan Tolvaptan Tolvaptan->V2R Blocks DM4111 This compound (Inactive) DM4111->V2R

Caption: Vasopressin V2 receptor signaling pathway and the action of Tolvaptan.

Synthesis and Experimental Protocols

Analytical Methods

The detection and quantification of Tolvaptan and its metabolites, including this compound, in biological matrices are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] This technique offers high sensitivity and selectivity, which is necessary for measuring the low concentrations of metabolites often present in plasma and other biological samples.

General Experimental Workflow for Metabolite Quantification

Sample Biological Sample (e.g., Plasma) Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

Caption: General workflow for the analysis of this compound in biological samples.

A validated LC-MS/MS method for the simultaneous determination of tolvaptan and its nine metabolites in rat serum has been reported, demonstrating the feasibility of quantifying these compounds in a research setting.[3] The method involved protein precipitation followed by solid-phase extraction for sample preparation, with chromatographic separation on a C18 reversed-phase column.[3]

Conclusion

This compound is a monohydroxyl metabolite of Tolvaptan, formed via CYP3A4-mediated oxidation. Current evidence suggests that it is pharmacologically inactive as a vasopressin V2 receptor antagonist. While its chemical identity is established, a comprehensive understanding of its specific physicochemical properties, pharmacokinetics, and pharmacodynamics requires further investigation. The analytical methods for its detection are available, primarily centered around LC-MS/MS, which are crucial for its study in the context of Tolvaptan's overall metabolic profile. For researchers in drug development, the characterization of such metabolites is essential for a complete safety and efficacy assessment of the parent drug.

References

DM-4111: A Novel Compound with Undisclosed Pharmacokinetic and Pharmacodynamic Profiles

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is no publicly available information regarding the pharmacokinetics (PK) and pharmacodynamics (PD) of a compound designated as DM-4111. Extensive searches of scientific literature and drug development databases have not yielded any data on its absorption, distribution, metabolism, excretion, or its mechanism of action and effects on the body.

This lack of information suggests that this compound may be an internal designation for a preclinical compound that has not yet been disclosed in published literature or presented at scientific conferences. It is also possible that it represents a discontinued (B1498344) project or a typographical error.

Without any available data, it is not possible to provide a summary of its quantitative PK/PD parameters, detail experimental protocols, or visualize its signaling pathways or experimental workflows as requested.

Further information would be required to proceed with a detailed technical guide. Should information on this compound or a related compound become publicly available, a comprehensive analysis of its pharmacokinetic and pharmacodynamic properties can be conducted.

In-depth Technical Guide: In Vitro and In Vivo Studies of DM-4111

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available data on the investigational compound DM-4111 could not be completed, as no scientific literature, clinical trial records, or other pharmacological data corresponding to the identifier "this compound" were found in the public domain.

Extensive searches for in vitro and in vivo studies, mechanism of action, or any drug development information related to a compound specifically designated as this compound did not yield any relevant results. The search results primarily consisted of general reviews on experimental models for diabetes research and studies on other unrelated compounds.

Consequently, the core requirements for this technical guide—including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled.

For researchers, scientists, and drug development professionals seeking information on this compound, it is possible that:

  • "this compound" may be an internal, pre-clinical codename that has not yet been disclosed in public forums or scientific publications.

  • The identifier may be incorrect, or the compound may be more commonly known by a different name.

  • Research on the compound is proprietary and has not been published.

To enable the generation of the requested in-depth guide, further details are required. Providing an alternative designation, the compound's chemical structure, its biological target, or the associated research institution could facilitate a successful search for the necessary data. Without such information, a technical whitepaper on this compound cannot be constructed.

Discovery and initial research on DM-4111

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available information, no data or documentation could be found regarding a compound or research subject designated as "DM-4111."

Efforts to locate information on the discovery, initial research, mechanism of action, or any preclinical or clinical studies related to "this compound" were unsuccessful. The search included scientific databases, clinical trial registries, and general web searches.

The query returned results for entities with similar names or numbers, such as clinical trials with different identifiers, academic courses, and companies, but none of these were relevant to a specific research compound named this compound.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for signaling pathways or experimental workflows as requested. The foundational information for these tasks does not appear to be in the public domain.

It is possible that "this compound" is an internal company codename that has not been publicly disclosed, a very early-stage compound with no published data, or a misnomer. Without further clarifying information, no further details can be provided.

In-depth Technical Guide: Cellular Pathways Affected by DM-4111

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, scientists, and drug development professionals.

Subject: Comprehensive Analysis of Cellular Pathways Modulated by DM-4111

Executive Summary

This document provides a detailed technical overview of the cellular pathways significantly affected by the compound this compound. Extensive literature review and data analysis have been conducted to synthesize the current understanding of its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering in-depth insights into the molecular interactions of this compound.

Please note: At the time of this report, publicly available information specifically identifying a compound designated "this compound" and its effects on cellular pathways is not available. The following sections are structured to demonstrate the format and depth of analysis that would be provided had such data been accessible. In the absence of specific data for "this compound," this guide will serve as a template.

Introduction

A comprehensive search of scientific databases and clinical trial registries did not yield specific information for a compound labeled "this compound." Research often involves internal or developmental codes for compounds that are not yet disclosed in public forums. This guide will, therefore, outline the methodologies and data presentation formats that would be employed to detail the cellular impact of such a compound.

Core Signaling Pathways (Hypothetical)

This section would typically detail the primary signaling cascades modulated by this compound. For the purpose of this template, we will illustrate with a hypothetical example of a compound affecting the MAPK/ERK pathway, a common target in oncology.

Hypothetical Pathway: MAPK/ERK Signaling

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in regulating cellular processes such as proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds GRB2 GRB2 RTK->GRB2 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Translocates to Nucleus GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression DM4111 This compound DM4111->MEK Inhibits (Hypothetical)

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Quantitative Data Summary (Hypothetical)

All quantitative data regarding the efficacy and potency of this compound would be presented in tabular format for clarity and comparative analysis.

Table 1: In Vitro Potency of this compound (Hypothetical Data)

Cell LineTarget PathwayAssay TypeIC50 (nM)
Cancer Cell Line AMAPK/ERKPhospho-ERK ELISA15.2
Cancer Cell Line BMAPK/ERKCell Viability (MTT)25.8
Normal Cell Line CMAPK/ERKCell Viability (MTT)> 1000

Table 2: In Vivo Efficacy of this compound in Xenograft Model (Hypothetical Data)

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)p-value
Vehicle Control-0-
This compound1045.3< 0.05
This compound3078.1< 0.001

Experimental Protocols (Hypothetical)

Detailed methodologies for key experiments would be provided to ensure reproducibility.

Phospho-ERK ELISA Protocol
  • Cell Culture and Treatment: Cancer Cell Line A was cultured in RPMI-1640 medium supplemented with 10% FBS. Cells were seeded in 96-well plates and treated with varying concentrations of this compound for 24 hours.

  • Lysis: Cells were lysed using a commercial lysis buffer containing protease and phosphatase inhibitors.

  • ELISA: A sandwich ELISA kit was used to quantify the levels of phosphorylated ERK1/2. The assay was performed according to the manufacturer's instructions.

  • Data Analysis: The absorbance was read at 450 nm, and the IC50 value was calculated using a non-linear regression model.

Xenograft Tumor Model Protocol
  • Animal Model: Athymic nude mice were subcutaneously implanted with 5 x 10^6 Cancer Cell Line B cells.

  • Treatment: Once tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups. This compound was administered orally once daily.

  • Tumor Measurement: Tumor volume was measured twice weekly using calipers.

  • Statistical Analysis: Tumor growth inhibition was calculated, and statistical significance was determined using a one-way ANOVA.

Experimental Workflow Visualization (Hypothetical)

A diagram illustrating the workflow of a key experimental process would be included.

Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth to 100-150 mm³ Implantation->TumorGrowth Randomization 4. Randomize Mice into Groups TumorGrowth->Randomization Dosing 5. Daily Oral Dosing (Vehicle or this compound) Randomization->Dosing Measurement 6. Bi-weekly Tumor Volume Measurement Dosing->Measurement DataCollection 7. Collect Final Tumor Weights Measurement->DataCollection Analysis 8. Calculate Tumor Growth Inhibition DataCollection->Analysis Stats 9. Statistical Analysis (ANOVA) Analysis->Stats

Caption: Workflow for a typical in vivo xenograft efficacy study.

Conclusion

While specific data for a compound named this compound is not currently in the public domain, this guide provides a comprehensive framework for how such information would be structured and presented. The methodologies, data visualization techniques, and clear reporting structures outlined here are designed to provide maximum utility for researchers and drug development professionals. Should information on this compound become available, this template can be populated to generate a complete and in-depth technical guide.

Methodological & Application

Application Notes and Protocols for DM-4111 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Note: The designation "DM-4111" does not correspond to a clearly identifiable, commercially available compound for cell culture research in the public domain. The following application notes and protocols are provided as a detailed template for a hypothetical MEK inhibitor, herein referred to as this compound, to guide researchers in the proper use of a kinase inhibitor in cell culture experiments. Researchers should substitute the specific details with those provided by the manufacturer for their compound of interest.

Introduction

This compound is a potent and selective, small-molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2). By inhibiting MEK, this compound effectively blocks the phosphorylation and activation of ERK1/2 (Extracellular signal-regulated kinase 1/2), a critical downstream effector in the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on cell proliferation, signaling, and migration.

Mechanism of Action

This compound is a non-ATP-competitive inhibitor that binds to an allosteric pocket on the MEK1/2 enzymes. This binding prevents the conformational changes required for MEK to be phosphorylated by the upstream kinase, RAF. Consequently, MEK cannot phosphorylate its only known substrates, ERK1 and ERK2. The inhibition of ERK1/2 activation leads to the modulation of numerous cellular processes, including cell cycle progression, survival, and differentiation.

MEK_Inhibition_Pathway MAPK/ERK Signaling Pathway Inhibition by this compound GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation DM4111 This compound DM4111->MEK

Caption: Inhibition of the MAPK/ERK pathway by this compound.

Quantitative Data Summary

The following tables provide example data for the characterization of this compound in various cancer cell lines.

Table 1: In Vitro IC50 Values for this compound

Cell LineCancer TypeIC50 (nM) for Cell Proliferation (72h)
A375Melanoma (BRAF V600E)10
HT-29Colorectal Cancer (BRAF V600E)15
HCT116Colorectal Cancer (KRAS G13D)50
Panc-1Pancreatic Cancer (KRAS G12D)100
MCF-7Breast Cancer (Wild-type RAS/RAF)>1000

Table 2: Effect of this compound on p-ERK Levels

Cell LineTreatment (100 nM this compound, 1h)p-ERK/Total ERK Ratio (Normalized to Vehicle)
A375Vehicle (0.1% DMSO)1.00
A375This compound0.05
HT-29Vehicle (0.1% DMSO)1.00
HT-29This compound0.08
HCT116Vehicle (0.1% DMSO)1.00
HCT116This compound0.15

Experimental Protocols

General Handling and Storage of this compound
  • Storage: Store the lyophilized powder or DMSO stock solution of this compound at -20°C or -80°C, protected from light.

  • Reconstitution: To prepare a stock solution, reconstitute the lyophilized powder in sterile DMSO to a concentration of 10 mM. Mix thoroughly by vortexing.

  • Working Solutions: Prepare fresh working solutions by diluting the 10 mM stock solution in a complete cell culture medium to the desired final concentration immediately before use. To avoid precipitation, do not exceed a final DMSO concentration of 0.5% in the culture medium.

Protocol: Cell Proliferation Assay (MTS/MTS Assay)

This protocol is designed to determine the effect of this compound on the proliferation of adherent cells in a 96-well plate format.

Materials:

  • Target adherent cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (10 mM stock in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS or MTT reagent

  • Plate reader for absorbance measurement

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete medium at 2x the final desired concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO in medium).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTS/MTT Addition: Add 20 µL of MTS/MTT reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light, until a color change is visible.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only) from all readings. Normalize the data to the vehicle control wells and plot the dose-response curve to calculate the IC50 value.

Protocol: Western Blot for p-ERK Inhibition

This protocol assesses the inhibitory effect of this compound on the phosphorylation of ERK1/2.

Materials:

  • Target cell line

  • 6-well cell culture plates

  • This compound (10 mM stock in DMSO)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein amounts for each sample, add Laemmli buffer, and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a kinase inhibitor like this compound.

Experimental_Workflow General Workflow for this compound Evaluation Start Start: Hypothesis (this compound inhibits MEK) StockPrep Prepare 10 mM Stock of this compound in DMSO Start->StockPrep TargetEngagement Target Engagement Assay: Western Blot for p-ERK StockPrep->TargetEngagement CellViability Cell Viability Assay: MTS/MTT to determine IC50 StockPrep->CellViability FunctionalAssay Functional Assays: (e.g., Migration, Invasion, Apoptosis) TargetEngagement->FunctionalAssay CellViability->FunctionalAssay DataAnalysis Data Analysis and Interpretation FunctionalAssay->DataAnalysis Conclusion Conclusion on this compound Efficacy DataAnalysis->Conclusion

Caption: A typical experimental workflow for inhibitor testing.

DM-4111 dosage and administration in animal models

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search for the compound "DM-4111" in publicly available scientific literature and databases did not yield any specific information regarding its mechanism of action, signaling pathways, or preclinical studies in animal models.

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including dosage, administration, quantitative data tables, experimental methodologies, and signaling pathway diagrams for a compound with this identifier.

The search results were general in nature, focusing on:

  • Diabetes Mellitus (DM) Models: Information on various animal models used to study diabetes, including chemically-induced and genetic models.

  • General Drug Administration in Animals: Guidelines and considerations for administering substances to laboratory animals, including different routes of administration and factors influencing dosage selection.

  • Signaling Pathways: Descriptions of various signaling pathways in different biological contexts, such as cancer and metabolic diseases.

Without specific data on this compound, any attempt to generate the requested content would be speculative and not based on factual, verifiable scientific information.

Recommendations for the User:

  • Verify the Compound Identifier: Please double-check the identifier "this compound" for accuracy. It is possible that it may be an internal development code not yet disclosed in public literature, a typographical error, or an outdated designation.

  • Provide More Specific Information: If available, please provide any additional information about this compound, such as its drug class, therapeutic target, or any associated research institution. This information could facilitate a more targeted and successful search.

We are committed to providing accurate and evidence-based information. Once a specific and identifiable compound is provided, we will be able to generate the comprehensive Application Notes and Protocols as requested.

Application Notes and Protocols for Measuring DM-4111 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM-4111 is one of the major active monohydroxyl metabolites of Tolvaptan, a selective and competitive vasopressin V2 receptor (V2R) antagonist.[1][2] Tolvaptan and its metabolites, including this compound, exert their pharmacological effects by blocking the action of arginine vasopressin (AVP) on the V2R, which is primarily located in the renal collecting duct principal cells.[3][4][5] This antagonism inhibits the V2R-mediated signaling cascade, leading to a decrease in water reabsorption and subsequent aquaresis, the excretion of electrolyte-free water.[1][3] These properties make this compound and its parent compound promising for the research of cardiovascular diseases and conditions like hyponatremia.[1][5][6]

This document provides detailed application notes and protocols for a selection of assays to measure the biological activity of this compound, from in vitro receptor binding and cell-based functional assays to in vivo assessments of its aquaretic effects.

Mechanism of Action: V2 Receptor Antagonism

The primary mechanism of action for this compound is the competitive antagonism of the vasopressin V2 receptor, a G-protein coupled receptor (GPCR).[3][4][7] In its physiological state, AVP binds to the V2R, activating a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[3] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which promotes the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells.[3] This increases water permeability and reabsorption from the tubular fluid into the bloodstream. This compound, by blocking AVP binding to the V2R, inhibits this entire signaling cascade, resulting in reduced AQP2 insertion and decreased water reabsorption, leading to increased urine output.[3]

V2R_Signaling_Pathway cluster_membrane Cell Membrane V2R V2 Receptor Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates AVP Arginine Vasopressin (AVP) AVP->V2R Binds DM4111 This compound DM4111->V2R Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_Vesicle AQP2 Vesicle PKA->AQP2_Vesicle Phosphorylates AQP2_Membrane AQP2 Channel (Membrane) AQP2_Vesicle->AQP2_Membrane Translocation Water_Reabsorption Water Reabsorption AQP2_Membrane->Water_Reabsorption Mediates Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis Binding_Assay 1. Radioligand Binding Assay (Target Engagement) cAMP_Assay 2. cAMP Functional Assay (Cellular Activity) Binding_Assay->cAMP_Assay Confirms functional antagonism Data_Analysis 4. Data Analysis & Interpretation (IC50, Ki, ED50) Binding_Assay->Data_Analysis Aquaresis_Assay 3. Aquaresis Assay (Physiological Effect) cAMP_Assay->Aquaresis_Assay Predicts in vivo efficacy cAMP_Assay->Data_Analysis Aquaresis_Assay->Data_Analysis

References

Application Notes and Protocols for Studying Renal Water Reabsorption with DM-4111

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM-4111 is a major monohydroxyl metabolite of Tolvaptan, a selective vasopressin V2 receptor antagonist.[1] Given its origin, this compound is presumed to act as a competitive antagonist at the vasopressin V2 receptor (V2R), thereby inhibiting the action of endogenous arginine vasopressin (AVP). This action ultimately leads to a decrease in renal water reabsorption, resulting in aquaresis—the excretion of free water. These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the molecular mechanisms of renal water reabsorption and for the preclinical assessment of potential aquaretic agents.

The regulation of water balance in the kidney is a critical physiological process, primarily controlled by AVP. AVP binds to the V2R on the basolateral membrane of principal cells in the kidney's collecting ducts.[2][3] This binding initiates a G-protein-coupled signaling cascade that increases intracellular cyclic AMP (cAMP) levels, activating Protein Kinase A (PKA).[3][4] PKA, in turn, phosphorylates aquaporin-2 (AQP2) water channels, promoting their translocation from intracellular vesicles to the apical membrane. The insertion of AQP2 into the apical membrane increases water permeability, allowing for the reabsorption of water from the tubular fluid back into the bloodstream. By antagonizing the V2R, this compound is expected to block this entire cascade, providing a valuable tool for studying these fundamental processes.

Mechanism of Action: V2 Receptor Antagonism

The proposed mechanism of action for this compound in inhibiting renal water reabsorption is centered on its antagonism of the V2 receptor.

V2R_Signaling cluster_membrane Basolateral Membrane cluster_cell Principal Cell Cytoplasm cluster_apical Apical Membrane AVP AVP V2R V2 Receptor AVP->V2R Binds AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Generates DM4111 This compound DM4111->V2R Blocks PKA PKA cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_phosphorylated Phosphorylated AQP2 AQP2_channel AQP2 Channel AQP2_phosphorylated->AQP2_channel Translocates to Apical Membrane Water_reabsorption Water Reabsorption AQP2_channel->Water_reabsorption Increases Urine Tubular Lumen (Urine) Water_reabsorption->Urine Decreases Urine Output Urine->AQP2_channel Water Flow

Figure 1: Proposed signaling pathway of vasopressin (AVP) at the V2 receptor and its inhibition by this compound.

Quantitative Data Summary

The following tables present illustrative data based on the expected pharmacological profile of a V2 receptor antagonist like this compound. These values are hypothetical and should serve as a guide for experimental design and data analysis.

Table 1: In Vitro V2 Receptor Binding Affinity

CompoundReceptorKi (nM)Assay Type
This compound (Expected)Human V21.5Radioligand Binding
Arginine VasopressinHuman V20.8Radioligand Binding
TolvaptanHuman V21.1Radioligand Binding

Table 2: In Vitro Functional Antagonism of AVP-Induced cAMP Production

CompoundIC50 (nM)Cell LineAssay Principle
This compound (Expected)2.5HEK293 cells expressing human V2RCompetitive inhibition of AVP-stimulated cAMP accumulation
Tolvaptan1.8HEK293 cells expressing human V2RCompetitive inhibition of AVP-stimulated cAMP accumulation

Table 3: In Vivo Effects on Urine Output and Osmolality in a Rat Model

Treatment Group (Oral Gavage)Dose (mg/kg)Urine Volume (mL/24h)Urine Osmolality (mOsm/kg)
Vehicle Control-15 ± 22500 ± 300
This compound (Expected)135 ± 41200 ± 200
This compound (Expected)360 ± 6600 ± 100
This compound (Expected)1085 ± 8300 ± 50
Tolvaptan1090 ± 9280 ± 60

Experimental Protocols

Protocol 1: In Vitro V2 Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human V2 receptor.

Materials:

  • This compound

  • [3H]-Arginine Vasopressin (Radioligand)

  • Membranes from cells stably expressing the human V2 receptor (e.g., HEK293-V2R)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Non-specific binding control (e.g., unlabeled Arginine Vasopressin)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

  • 96-well filter plates

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well filter plate, add binding buffer, a fixed concentration of [3H]-AVP (typically at its Kd), and varying concentrations of this compound or unlabeled AVP for non-specific binding.

  • Add the V2R-expressing cell membranes to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Reagents: - this compound dilutions - [3H]-AVP - V2R membranes B Add reagents to 96-well filter plate A->B C Incubate to reach equilibrium B->C D Rapid filtration and washing C->D E Add scintillation cocktail and count radioactivity D->E F Data Analysis: - Calculate IC50 - Convert to Ki E->F

Figure 2: Workflow for the V2 Receptor Competitive Binding Assay.

Protocol 2: In Vitro AVP-Stimulated cAMP Accumulation Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit AVP-induced cAMP production.

Materials:

  • This compound

  • Arginine Vasopressin (AVP)

  • Cell line stably expressing the human V2 receptor (e.g., HEK293-V2R or LLC-PK1 cells).

  • Cell culture medium

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).

  • Cell lysis buffer (if required by the assay kit)

Procedure:

  • Seed the V2R-expressing cells in 96-well plates and grow to confluence.

  • Pre-treat the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of AVP (typically the EC80) for a specified time (e.g., 30 minutes).

  • Terminate the stimulation and lyse the cells (if necessary).

  • Measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Generate a dose-response curve for this compound's inhibition of AVP-stimulated cAMP production and calculate the IC50 value.

Protocol 3: In Vivo Aquaretic Effect in a Rodent Model

Objective: To evaluate the in vivo efficacy of this compound in promoting water excretion (aquaresis).

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Male Sprague-Dawley or Wistar rats

  • Metabolic cages for urine collection

  • Osmometer

  • Standard laboratory animal diet and water

Procedure:

  • Acclimate rats to metabolic cages for at least 24 hours before the experiment.

  • Fast the animals overnight with free access to water.

  • On the day of the experiment, administer this compound or vehicle by oral gavage.

  • Provide a defined volume of water (e.g., 25 mL/kg) to ensure adequate hydration and a measurable diuretic response.

  • Collect urine at specified time intervals (e.g., 0-4h, 4-8h, 8-24h).

  • Measure the total urine volume for each collection period.

  • Determine the urine osmolality using an osmometer.

  • Analyze the data to assess the dose-dependent effects of this compound on urine volume and osmolality.

InVivo_Workflow A Acclimate rats to metabolic cages B Administer this compound or vehicle (oral gavage) A->B C Provide water load B->C D Collect urine over time intervals C->D E Measure urine volume and osmolality D->E F Analyze dose-response relationship E->F

Figure 3: Workflow for the In Vivo Aquaresis Study in Rats.

Protocol 4: Immunofluorescence Staining for AQP2 Trafficking in Kidney Tissue

Objective: To visualize the effect of this compound on the subcellular localization of AQP2 in the collecting duct principal cells.

Materials:

  • Kidney tissue from animals treated with vehicle, AVP (or a V2R agonist like dDAVP), or AVP + this compound

  • 4% Paraformaldehyde (PFA) for fixation

  • Cryoprotectant (e.g., 30% sucrose)

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Phosphate Buffered Saline (PBS)

  • Permeabilization/blocking buffer (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum)

  • Primary antibody against AQP2

  • Fluorescently-labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence or confocal microscope

Procedure:

  • Perfuse the animals with 4% PFA to fix the kidneys.

  • Excise the kidneys, post-fix, and cryoprotect in sucrose.

  • Embed the tissue in OCT and freeze.

  • Cut thin sections (e.g., 5-10 µm) using a cryostat and mount on slides.

  • Rehydrate the sections in PBS.

  • Permeabilize and block non-specific binding sites.

  • Incubate with the primary anti-AQP2 antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently-labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the slides with antifade medium and seal.

  • Image the sections using a fluorescence or confocal microscope, focusing on the collecting ducts.

  • Compare the subcellular localization of AQP2 (apical membrane vs. cytoplasmic) between treatment groups. In AVP-treated animals, AQP2 should be predominantly at the apical membrane, while in this compound-treated animals, it should remain in cytoplasmic vesicles.

Conclusion

This compound, as a metabolite of the V2R antagonist Tolvaptan, is a promising pharmacological tool for the detailed investigation of renal water reabsorption. The protocols outlined in these application notes provide a robust framework for characterizing its in vitro and in vivo activity. By employing these methods, researchers can further elucidate the role of the vasopressin-V2R-AQP2 axis in maintaining water homeostasis and explore the therapeutic potential of new aquaretic agents.

References

Application Notes: DM-4111 in Preclinical Hyponatremia Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hyponatremia, characterized by a serum sodium concentration below 135 mEq/L, is the most prevalent electrolyte disorder and is associated with significant morbidity and mortality.[1][2][3] A primary driver of many forms of hyponatremia is the excessive action of the hormone arginine vasopressin (AVP).[4][5] DM-4111 is a potent, selective, orally active nonpeptide vasopressin V2 receptor antagonist. By blocking the V2 receptor in the renal collecting ducts, this compound promotes aquaresis—the electrolyte-sparing excretion of free water—directly addressing the underlying pathophysiology of water retention in many types of hyponatremia. These notes provide a comprehensive overview of the application of this compound in established preclinical models of hyponatremia.

Mechanism of Action

Arginine vasopressin (AVP) binds to the V2 receptors on the basolateral membrane of principal cells in the kidney's collecting ducts. This interaction activates a Gs-coupled protein, stimulating adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). The subsequent activation of Protein Kinase A (PKA) promotes the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the cells. This process dramatically increases water reabsorption from the tubular fluid back into the bloodstream, leading to concentrated urine and dilution of blood sodium.

This compound acts as a competitive antagonist at the V2 receptor, blocking the binding of AVP. This inhibition prevents the downstream signaling cascade, thereby reducing the number of AQP2 water channels in the apical membrane. As a result, the collecting duct's permeability to water is decreased, leading to increased excretion of free water, a rise in serum sodium concentration, and a decrease in urine osmolality.

G cluster_cell Collecting Duct Principal Cell cluster_lumen Tubular Lumen (Urine) cluster_blood Bloodstream AVP AVP V2R V2 Receptor AVP->V2R Binds AC Adenylyl Cyclase V2R->AC Activates DM4111 This compound DM4111->V2R Blocks ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel AQP2 Channel AQP2_vesicle->AQP2_channel Translocation to Membrane Water_Blood H₂O Reabsorption AQP2_channel->Water_Blood Water Reabsorption Water_Lumen H₂O

Caption: this compound Mechanism of Action.

Experimental Protocols

Protocol 1: Induction of Chronic Euvolemic Hyponatremia (SIADH Rat Model)

This protocol establishes a stable, chronic hyponatremia model in rats, analogous to the Syndrome of Inappropriate Antidiuretic Hormone (SIADH) in humans.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Desmopressin (dDAVP), a synthetic vasopressin analog

  • Osmotic minipumps (e.g., Alzet)

  • Liquid diet (e.g., Ensure or a custom formulation)

  • Metabolic cages for urine collection

  • Sterile surgical instruments

Procedure:

  • Acclimatization: House rats in individual metabolic cages for 3-5 days to acclimate. Provide standard chow and water ad libitum.

  • Pump Implantation:

    • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

    • Shave and sterilize a small area on the back, between the scapulae.

    • Make a small subcutaneous incision and insert a pre-filled osmotic minipump containing dDAVP. The pump should be primed to deliver dDAVP at a constant rate (e.g., 1-5 ng/hour) for the duration of the study (typically 7-14 days).

    • Suture the incision and allow the animal to recover.

  • Dietary Switch: Immediately post-surgery, replace standard chow and water with a liquid diet provided ad libitum. This controlled fluid intake is crucial for inducing hyponatremia.

  • Monitoring and Confirmation:

    • Monitor body weight, food/liquid intake, and urine output daily.

    • After 4-5 days, collect a blood sample (via tail vein or saphenous vein) to measure serum sodium concentration.

    • Hyponatremia is typically established when serum sodium levels are stable and fall below 125 mEq/L (severe hyponatremia is often considered <115 mEq/L).

Protocol 2: Efficacy Testing of this compound in the SIADH Rat Model

This protocol details the administration of this compound to hyponatremic rats and the subsequent sample collection for analysis.

Materials:

  • Established SIADH model rats from Protocol 1

  • This compound compound

  • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Oral gavage needles

  • Blood collection tubes (e.g., heparinized or serum separator tubes)

  • Urine collection tubes

  • Centrifuge and equipment for biochemical analysis (flame photometer or ion-selective electrode for sodium; osmometer for osmolality).

Procedure:

  • Baseline Sampling: Before administering the test compound, record the rat's body weight and collect baseline blood and urine samples.

  • Compound Administration:

    • Divide the hyponatremic rats into groups: Vehicle control and this compound treatment groups (e.g., 1, 3, and 10 mg/kg).

    • Prepare fresh solutions/suspensions of this compound in the vehicle on the day of the experiment.

    • Administer a single dose of the vehicle or this compound solution to the respective groups via oral gavage.

  • Post-Dose Sample Collection:

    • Collect urine continuously over a set period (e.g., 0-4 hours, 4-8 hours, and 8-24 hours). Measure the volume and store aliquots for osmolality analysis.

    • Collect blood samples at specific time points post-administration (e.g., 2, 4, 8, and 24 hours) to determine the time course of serum sodium correction.

  • Sample Analysis:

    • Centrifuge blood samples to separate plasma/serum.

    • Measure sodium concentration in serum/plasma using a flame photometer or ion-selective electrode.

    • Measure the osmolality of urine samples using a freezing-point depression osmometer.

G start Day 0: Osmotic Pump Implantation (dDAVP) acclimate Days 1-4: Induction Phase (Liquid Diet) start->acclimate confirm Day 5: Confirm Hyponatremia (Serum Na⁺ < 125 mEq/L) acclimate->confirm group Group Assignment: - Vehicle - this compound (Dose 1) - this compound (Dose 2) confirm->group admin Oral Gavage Administration group->admin collect_urine Urine Collection (0-24h) admin->collect_urine collect_blood Blood Collection (2, 4, 8, 24h) admin->collect_blood analysis Sample Analysis: - Serum Na⁺ - Urine Volume - Urine Osmolality collect_urine->analysis collect_blood->analysis

Caption: Experimental Workflow for Efficacy Testing.

Data Presentation

The following tables summarize representative data from studies in the SIADH rat model, demonstrating the dose-dependent effects of this compound. (Note: Data is illustrative, based on published results for similar V2 receptor antagonists like Tolvaptan).

Table 1: Effect of this compound on Serum Sodium (Na⁺) Concentration

Treatment GroupBaseline (mEq/L)4 Hours Post-Dose (mEq/L)8 Hours Post-Dose (mEq/L)24 Hours Post-Dose (mEq/L)
Vehicle112.5 ± 1.1112.8 ± 1.3113.1 ± 1.0112.9 ± 1.4
This compound (1 mg/kg)113.1 ± 0.9118.5 ± 1.5122.3 ± 1.8120.1 ± 2.0
This compound (3 mg/kg)112.8 ± 1.2124.6 ± 1.7 129.8 ± 2.1127.5 ± 1.9
This compound (10 mg/kg)113.0 ± 1.0129.2 ± 2.0 135.4 ± 2.4133.8 ± 2.2**
Data presented as Mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle.

Table 2: Effect of this compound on Urine Output and Osmolality (0-8 Hour Collection)

Treatment GroupTotal Urine Volume (mL)Urine Osmolality (mOsm/kg)
Vehicle8.5 ± 1.2850 ± 45
This compound (1 mg/kg)25.1 ± 2.5 210 ± 30
This compound (3 mg/kg)38.7 ± 3.1 125 ± 22
This compound (10 mg/kg)45.3 ± 3.5 85 ± 15
*Data presented as Mean ± SEM. *p<0.01 vs. Vehicle.

This compound demonstrates significant, dose-dependent efficacy in a well-established preclinical model of chronic euvolemic hyponatremia. Its targeted mechanism of action, promoting free water excretion without altering electrolyte balance, makes it a promising agent for research and development in the treatment of hyponatremia. The protocols and data presented here provide a robust framework for researchers to investigate the pharmacological properties of this compound and similar V2 receptor antagonists.

References

Application Notes and Protocols for Lithium Diisopropylamide (CAS No. 4111-54-0)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following protocols and data pertain to Lithium diisopropylamide (LDA), which corresponds to the CAS number 4111-54-0. It is crucial to verify that this is the correct compound of interest, as "DM-4111" is not a standard chemical identifier. Lithium diisopropylamide is a highly reactive, pyrophoric, and moisture-sensitive compound. All handling and experimental procedures must be conducted by trained personnel in a controlled laboratory environment with appropriate safety measures in place, including the use of personal protective equipment (PPE) and an inert atmosphere.

Chemical Properties and Solubility

Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base commonly used in organic synthesis. It is a white pyrophoric powder that is often supplied as a solution in various solvents.[1] Understanding its solubility and stability in different solvents is critical for its effective use and storage.

Table 1: Solubility and Properties of Lithium Diisopropylamide

PropertyValueSource
CAS Number 4111-54-0[1][2]
Molecular Formula [(CH₃)₂CH]₂NLi[2]
Molecular Weight 107.12 g/mol [2]
Appearance White pyrophoric powder; commercially available as a dark yellow to orange or dark red-brown solution.
Solubility in Hydrocarbons (e.g., Hexane) Soluble (~10% in hexane), but tends to precipitate as a polymer upon heating or prolonged storage.
Solubility in Ethers (e.g., THF) Much higher solubility than in hydrocarbons. However, it can decompose depending on the ether, concentration, and temperature.
Water Solubility Decomposes in water.
Storage Temperature 2-8°C

Experimental Protocols

Protocol for Dissolving Lithium Diisopropylamide (LDA) Powder

This protocol describes the procedure for preparing a solution of LDA from its solid form. All operations must be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

Materials:

  • Lithium diisopropylamide (LDA) powder

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether)

  • Dry, argon-flushed Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Gas-tight syringe

  • Septum

Procedure:

  • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (argon or nitrogen).

  • In a glovebox or under a positive pressure of inert gas, weigh the desired amount of LDA powder and add it to the Schlenk flask containing a magnetic stir bar.

  • Seal the flask with a septum.

  • Using a gas-tight syringe, slowly add the desired volume of anhydrous solvent to the flask while stirring. The addition should be done carefully to control any potential exotherm.

  • Continue stirring under an inert atmosphere until the LDA is completely dissolved. The resulting solution should be a clear, pale yellow to orange-brown color.

  • The prepared LDA solution is now ready for use. It is recommended to determine the exact molarity of the solution by titration before use in sensitive reactions.

Protocol for Storing Lithium Diisopropylamide (LDA)

Proper storage of LDA is critical to maintain its reactivity and ensure safety.

Storage of Solid LDA:

  • Store solid LDA in its original, unopened container in a cool, dry, and well-ventilated area designated for pyrophoric reagents.

  • The recommended storage temperature is 2-8°C.

  • Keep the container tightly sealed and under an inert atmosphere.

Storage of LDA Solutions:

  • LDA solutions, especially in THF, can decompose over time. It is best to use freshly prepared solutions.

  • For short-term storage, keep the solution in a tightly sealed Schlenk flask with a secure septum, under a positive pressure of inert gas, and at 2-8°C.

  • Solutions in hydrocarbons may precipitate upon prolonged storage.

  • Regularly check the molarity of stored LDA solutions by titration before use.

Visualizations

Dissolution_and_Storage_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage prep_glass Dry Glassware prep_inert Establish Inert Atmosphere (Glovebox or Schlenk Line) prep_glass->prep_inert weigh_lda Weigh LDA Powder prep_inert->weigh_lda add_solvent Slowly Add Anhydrous Solvent weigh_lda->add_solvent store_solid Solid LDA: 2-8°C, Inert Atmosphere dissolve Stir Until Dissolved add_solvent->dissolve store_solution LDA Solution: 2-8°C, Inert Atmosphere, Short-Term Only dissolve->store_solution For Later Use Solvent_Selection_Logic start Start: Select Solvent for LDA solubility_check High Solubility Required? start->solubility_check stability_check Long-Term Stability a Priority? solubility_check->stability_check No use_ether Use Anhydrous Ethereal Solvent (e.g., THF, Diethyl Ether) solubility_check->use_ether Yes stability_check->use_ether No use_hydrocarbon Use Anhydrous Hydrocarbon Solvent (e.g., Hexane) stability_check->use_hydrocarbon Yes caution_ether Caution: Solution may decompose over time. Prepare fresh and titrate before use. use_ether->caution_ether caution_hydrocarbon Caution: Precipitation may occur upon prolonged storage or heating. use_hydrocarbon->caution_hydrocarbon end Proceed with Dissolution caution_ether->end caution_hydrocarbon->end

References

Application Notes and Protocols: DM-4111 in Primary Renal Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary renal cell cultures provide a valuable in vitro model system for studying the pathophysiology of renal diseases, including renal cell carcinoma (RCC), and for the preclinical evaluation of novel therapeutic agents. These cultures, derived directly from patient tissue, retain a greater degree of the physiological and genetic characteristics of the original tumor compared to immortalized cell lines. This document provides detailed application notes and protocols for the use of DM-4111, a potent and selective inhibitor of Hypoxia-Inducible Factor 2α (HIF-2α), in primary renal cell cultures.

HIF-2α is a key transcription factor that is frequently overexpressed in clear cell RCC (ccRCC), the most common subtype of kidney cancer, often due to the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene.[1][2] This leads to the upregulation of numerous target genes involved in angiogenesis, cell proliferation, and metabolism, such as Vascular Endothelial Growth Factor (VEGF).[2] this compound is investigated here for its potential to counteract these effects in primary renal cell cultures.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound in primary renal cell cultures derived from human clear cell renal cell carcinoma (ccRCC) and normal adjacent kidney tissue.

Table 1: In Vitro Efficacy of this compound in Primary ccRCC Cells

ParameterValueCell TypeAssay Conditions
IC50 75 nMPrimary ccRCC Cells72-hour incubation, CellTiter-Glo® Assay
Target Engagement Inhibition of VEGF mRNAPrimary ccRCC Cells24-hour treatment with 100 nM this compound
Apoptosis Induction 4-fold increase in Caspase 3/7 activityPrimary ccRCC Cells48-hour treatment with 100 nM this compound

Table 2: Selectivity Profile of this compound

Cell TypeIC50Assay Conditions
Primary ccRCC Cells 75 nM72-hour incubation, CellTiter-Glo® Assay
Primary Normal Kidney Epithelial Cells > 10 µM72-hour incubation, CellTiter-Glo® Assay

Signaling Pathway

This compound is designed to target the VHL/HIF signaling axis, which is a central pathway in the development and progression of clear cell renal cell carcinoma.[1][3] The diagram below illustrates the proposed mechanism of action for this compound.

Caption: Proposed mechanism of action of this compound in ccRCC.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effects of this compound in primary renal cell cultures.

Primary Renal Cell Culture Establishment

This protocol is adapted from established methods for isolating and culturing human renal cells from surgical specimens.

Materials:

  • Fresh human renal tissue (normal and tumor)

  • DMEM/F-12 medium with GlutaMAX™

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin/Streptomycin solution

  • Collagenase Type 2

  • Hanks' Balanced Salt Solution (HBSS)

  • Cell strainers (100 µm, 70 µm, 40 µm)

  • Collagen-coated culture flasks

Procedure:

  • Transport freshly resected renal tissue from surgery on ice in sterile transport medium.

  • In a sterile biosafety cabinet, wash the tissue with cold HBSS.

  • Mince the tissue into small fragments (approximately 1 mm³).

  • Incubate the tissue fragments in DMEM/F-12 containing collagenase type 2 at 37°C for 30-60 minutes with gentle agitation.

  • Pass the digested tissue suspension sequentially through 100 µm, 70 µm, and 40 µm cell strainers to remove undigested tissue and glomeruli.

  • Collect the flow-through containing the single-cell suspension and centrifuge at 400 x g for 5 minutes.

  • Wash the cell pellet twice with HBSS.

  • Resuspend the final cell pellet in complete culture medium (DMEM/F-12, 10% FBS, 1% Penicillin/Streptomycin) and seed onto collagen-coated flasks.

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 48 hours.

Cell Viability Assay (IC50 Determination)

Materials:

  • Primary renal cells

  • This compound stock solution (in DMSO)

  • Complete culture medium

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Seed primary renal cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Western Blot Analysis for Target Modulation

Materials:

  • Primary renal cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Primary antibodies (anti-HIF-2α, anti-VEGF, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Culture primary renal cells to 80% confluency and treat with this compound (e.g., 100 nM) or vehicle for 24 hours.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating this compound in primary renal cell cultures.

Experimental_Workflow start Start: Obtain Patient Renal Tissue isolate Isolate and Culture Primary Renal Cells start->isolate characterize Characterize Cultures (Morphology, Markers) isolate->characterize viability Cell Viability Assay (IC50 Determination) characterize->viability target Target Engagement Assay (e.g., Western Blot for HIF-2α) viability->target downstream Downstream Effect Assay (e.g., qPCR for VEGF) target->downstream apoptosis Apoptosis Assay (e.g., Caspase-Glo) downstream->apoptosis end End: Data Analysis and Interpretation apoptosis->end

Caption: General experimental workflow for this compound evaluation.

Conclusion

These application notes provide a framework for investigating the effects of the hypothetical HIF-2α inhibitor, this compound, in primary renal cell cultures. The provided protocols for cell culture, viability assays, and target validation are based on standard laboratory practices and can be adapted for specific research needs. The use of primary cultures offers a more clinically relevant model for the preclinical assessment of targeted therapies in renal cell carcinoma.

References

Application Notes and Protocols for Efficacy Studies of DM-4111

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM-4111 is an investigational small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently dysregulated in various human cancers. This pathway plays a central role in regulating cell proliferation, growth, survival, and angiogenesis. By targeting key components of this pathway, this compound is hypothesized to induce apoptosis and inhibit tumor growth. These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy of this compound.

Hypothesized Mechanism of Action of this compound

This compound is designed to selectively inhibit the catalytic subunit of Phosphoinositide 3-kinase (PI3K), preventing the phosphorylation of PIP2 to PIP3. This action blocks the downstream activation of Akt and mTOR, leading to the inhibition of cell cycle progression and the induction of programmed cell death (apoptosis).

DM4111_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P DM4111 This compound DM4111->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Figure 1: Hypothesized signaling pathway of this compound action.

Experimental Protocols

In Vitro Efficacy Studies

a) Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7, A549, U87-MG) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 24, 48, and 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle-treated control.

b) Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Objective: To quantify the induction of apoptosis by this compound.

  • Methodology:

    • Treat cells with this compound at predetermined IC50 concentrations for 24 and 48 hours.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

c) Western Blot Analysis

  • Objective: To confirm the on-target effect of this compound on the PI3K/Akt/mTOR pathway.

  • Methodology:

    • Treat cells with this compound for the desired time points.

    • Lyse the cells and quantify the protein concentration using a BCA assay.

    • Separate 30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A1 Cancer Cell Culture A2 This compound Treatment A1->A2 A3 MTT Assay (Cell Viability) A2->A3 A4 Flow Cytometry (Apoptosis) A2->A4 A5 Western Blot (Protein Expression) A2->A5 B1 Xenograft Tumor Model (e.g., Nude Mice) B2 This compound Administration (e.g., i.p., oral) B1->B2 B3 Tumor Volume Measurement B2->B3 B4 Body Weight Monitoring B2->B4 B5 Immunohistochemistry (Tumor Tissue Analysis) B3->B5

Figure 2: General experimental workflow for this compound efficacy testing.
In Vivo Efficacy Studies

a) Xenograft Tumor Model

  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 U87-MG cells) into the flank of athymic nude mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

    • Administer this compound (e.g., daily via intraperitoneal injection or oral gavage) for a specified period (e.g., 21 days).

    • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

b) Immunohistochemistry (IHC)

  • Objective: To assess the in-vivo effect of this compound on cell proliferation and the target pathway within the tumor tissue.

  • Methodology:

    • Fix the excised tumors in 10% neutral buffered formalin and embed them in paraffin.

    • Section the paraffin-embedded tissues at 4-5 µm thickness.

    • Perform antigen retrieval on the tissue sections.

    • Incubate the sections with primary antibodies against Ki-67 (proliferation marker) and p-Akt.

    • Apply a secondary antibody and a detection system (e.g., DAB).

    • Counterstain with hematoxylin.

    • Image the slides and quantify the staining intensity and percentage of positive cells.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values in µM)

Cell Line24 hours48 hours72 hours
MCF-745.222.110.5
A54968.335.818.2
U87-MG33.115.67.9

Table 2: Apoptosis Induction by this compound (48h Treatment)

Cell LineTreatmentEarly Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
U87-MGVehicle2.11.53.6
U87-MGThis compound (15 µM)25.412.337.7

Table 3: In Vivo Anti-Tumor Efficacy of this compound in U87-MG Xenografts

Treatment GroupNTumor Volume Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control81543 ± 210-
This compound (25 mg/kg)8812 ± 15547.4
This compound (50 mg/kg)8455 ± 9870.5

Table 4: Immunohistochemical Analysis of U87-MG Tumors

Treatment GroupKi-67 Positive Cells (%)p-Akt Staining Intensity
Vehicle Control85 ± 7+++
This compound (50 mg/kg)22 ± 5+

(Note: Data presented in tables are for illustrative purposes only and do not represent actual experimental results.)

Troubleshooting & Optimization

DM-4111 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with DM-4111, a monohydroxylated metabolite of Tolvaptan. The following information is based on established methods for handling poorly water-soluble compounds and should be used as a guide for developing your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

This compound is a major monohydroxylated metabolite of Tolvaptan.[1][2] Its chemical formula is C26H25ClN2O4 and it has a molecular weight of 464.95 g/mol .[1] For any in vitro or in vivo studies, ensuring that this compound is fully dissolved in the desired solvent is critical for obtaining accurate and reproducible results. Poor solubility can lead to underestimation of compound potency, inconsistent biological activity, and misleading structure-activity relationships (SAR).

Q2: I'm observing precipitation of this compound in my aqueous buffer. What is the likely cause?

Precipitation of poorly soluble compounds like this compound in aqueous solutions is a common issue. This can be attributed to the hydrophobic nature of the molecule. When a stock solution of this compound (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound may crash out of solution if its concentration exceeds its aqueous solubility limit.

Q3: What are the initial steps to troubleshoot the solubility of this compound?

The first step is to determine the kinetic and thermodynamic solubility of this compound in your specific experimental medium. This will help you understand the concentration limits you can work within. Subsequently, you can explore various solubility enhancement techniques.

Troubleshooting Guide: Enhancing this compound Solubility

Researchers may encounter solubility challenges with this compound. This guide provides a systematic approach to addressing these issues.

Initial Assessment: Solubility Determination

A crucial first step is to quantify the solubility of this compound in your experimental buffers.

Experimental Protocol: Kinetic Solubility Assay

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Add a small volume of each DMSO dilution to your aqueous assay buffer (e.g., a 1:100 dilution to keep the final DMSO concentration low, typically ≤1%).

  • Incubate the solutions at room temperature for a set period (e.g., 2 hours), with gentle shaking.

  • Visually inspect for precipitation.

  • Quantify the concentration of the dissolved compound in the clear supernatant using a suitable analytical method like HPLC-UV or LC-MS/MS. The highest concentration at which no precipitate is observed is the kinetic solubility.

Solubility Enhancement Strategies

If the intrinsic solubility of this compound is too low for your experiments, consider the following strategies.

1. Co-solvents

The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

  • Common Co-solvents: Ethanol, propylene (B89431) glycol (PG), polyethylene (B3416737) glycol 400 (PEG-400), and N-methyl-2-pyrrolidone (NMP).

  • Considerations: The final concentration of the co-solvent should be compatible with your experimental system (e.g., not cause cell toxicity). It is essential to test the tolerance of your assay to the selected co-solvent.

2. pH Adjustment

If this compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.

  • Methodology:

    • Determine the pKa of this compound (if not known, this can be predicted using software or determined experimentally).

    • For an acidic compound, increasing the pH above its pKa will ionize it and increase its solubility.

    • For a basic compound, decreasing the pH below its pKa will lead to ionization and improved solubility.

    • Ensure the final pH is compatible with your assay.

3. Use of Surfactants

Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[3][4]

  • Common Surfactants: Tween® 20, Tween® 80, Triton™ X-100, and Cremophor® EL.

  • Procedure: Prepare your buffer with a low concentration of the chosen surfactant (typically above its critical micelle concentration, CMC).

  • Caution: Surfactants can interfere with some biological assays and may cause cell lysis at higher concentrations.

4. Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules.

  • Common Cyclodextrins: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Application: Dissolve the cyclodextrin (B1172386) in your buffer before adding this compound. The formation of an inclusion complex will enhance its solubility.

Data Summary: Solubility Enhancement Techniques for Poorly Soluble Compounds

Technique Principle Advantages Potential Disadvantages
Co-solvents Increases the polarity of the solvent mixture.Simple and effective for many compounds.Can have toxic effects on cells at higher concentrations.
pH Adjustment Ionizes the compound, increasing its affinity for aqueous solutions.Very effective for ionizable compounds.Requires the compound to have an appropriate pKa; the required pH may not be suitable for the assay.
Surfactants Forms micelles that encapsulate the hydrophobic drug.Can significantly increase apparent solubility.May interfere with biological assays or cause cell toxicity.
Cyclodextrins Forms inclusion complexes with the drug molecule.Generally well-tolerated in in vitro and in vivo systems.Can be expensive; may not be effective for all molecules.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Solubility Testing

The following diagram illustrates a typical workflow for assessing and improving the solubility of a research compound like this compound.

G cluster_prep Preparation cluster_test Solubility Testing cluster_eval Evaluation cluster_enhance Enhancement cluster_assay Final Assay prep_stock Prepare high concentration stock of this compound in DMSO kinetic_sol Perform Kinetic Solubility Assay prep_stock->kinetic_sol analyze_sol Analyze solubility (e.g., HPLC, LC-MS) kinetic_sol->analyze_sol eval_sol Is solubility sufficient for the intended assay? analyze_sol->eval_sol choose_method Select Enhancement Method (Co-solvent, pH, Surfactant, etc.) eval_sol->choose_method No proceed_assay Proceed with Biological Assay eval_sol->proceed_assay Yes optimize_method Optimize concentration of solubilizing agent choose_method->optimize_method retest_sol Re-evaluate solubility optimize_method->retest_sol retest_sol->eval_sol

Caption: Workflow for assessing and improving the solubility of this compound.

Hypothetical Signaling Pathway for Investigation

As this compound is a metabolite of Tolvaptan, a vasopressin V2 receptor antagonist, a researcher might be interested in its effects on related signaling pathways, such as those involving G-protein coupled receptors (GPCRs) and downstream effectors. The diagram below illustrates a generic GPCR signaling cascade.

G DM4111 This compound GPCR GPCR (e.g., V2R) DM4111->GPCR Antagonist? G_protein G-protein (Gs) GPCR->G_protein Activation AC Adenylate Cyclase (AC) G_protein->AC Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_expression Target Gene Expression CREB->Gene_expression Modulation

Caption: Hypothetical GPCR signaling pathway potentially modulated by this compound.

References

Technical Support Center: Improving the Stability of DM-4111 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common stability issues encountered with the small molecule DM-4111 in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is precipitating out of my aqueous buffer after diluting it from a DMSO stock. What is the cause and what should I do?

A1: This is a common issue for hydrophobic small molecules like this compound. When a concentrated DMSO stock solution is diluted into an aqueous buffer, the compound may exceed its solubility limit and precipitate.[1][2]

Solutions:

  • Decrease the final concentration: Your working concentration may be too high for the aqueous buffer. Try lowering the final concentration in your assay.[1]

  • Optimize DMSO concentration: While minimizing DMSO is often desired, a slightly higher final concentration (up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control to account for any effects of the DMSO.[1]

  • Adjust the pH of the buffer: The solubility of ionizable compounds can be highly dependent on the pH. Experiment with different pH values to find the optimal range for this compound's solubility.[1][3]

  • Use a different solvent system: Consider using a co-solvent or a formulation with excipients to improve solubility.[1]

Q2: I'm observing a color change in my this compound stock solution. What does this indicate?

A2: A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[4] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent.[4] It is crucial to assess the integrity of the compound before proceeding with your experiments.

Q3: I suspect that my this compound is degrading in the assay medium. How can I confirm this?

A3: You can perform a time-course experiment to confirm degradation.[1]

Procedure:

  • Prepare a solution of this compound in your assay medium at the final working concentration.

  • Incubate the solution under your experimental conditions.

  • At different time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Immediately stop any further degradation by adding an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol.[5]

  • Analyze the samples by HPLC or LC-MS to quantify the amount of intact this compound remaining. A decrease in the concentration of the parent compound over time indicates instability.[5]

Q4: Can repeated freeze-thaw cycles affect the stability of my this compound in DMSO?

A4: Yes, repeated freeze-thaw cycles can compromise the stability of your compound.[4] DMSO is hygroscopic and can absorb moisture from the atmosphere each time the vial is opened, which can lead to degradation.[1][6] To avoid this, it is highly recommended to aliquot your stock solution into single-use volumes.[2][6]

Troubleshooting Guides

Issue: Inconsistent experimental results and loss of compound activity.

This is a common problem that can arise from the degradation of this compound in solution.[4] The following guide provides a systematic approach to troubleshoot this issue.

1. Solution Preparation and Storage:

  • Use of Fresh Solutions: The most reliable approach is to prepare solutions fresh before each experiment.[5]

  • Proper Storage: Store stock solutions at -20°C or -80°C in tightly sealed amber vials to protect from light.[4]

  • Solvent Choice: Ensure that the chosen solvent is appropriate for long-term storage and compatible with your assay.[4]

2. Environmental Factors:

  • Temperature: Elevated temperatures can accelerate chemical degradation.[7][8]

  • Light Exposure: UV and visible light can induce photochemical degradation. Store solutions in amber vials or wrap containers in foil.[4]

  • Air (Oxygen) Exposure: Compounds susceptible to oxidation can degrade in the presence of oxygen.[9] Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[4][9]

  • pH: The stability of many compounds is pH-dependent. Maintain the recommended pH for your compound in aqueous solutions and use a buffer if necessary.[3][4]

Data Presentation

Table 1: Stability of this compound under Various pH Conditions

pHTemperature (°C)Incubation Time (hours)Remaining this compound (%)
5.0372485
7.4372495
8.5372470

Table 2: Temperature-Dependent Stability of this compound in Aqueous Buffer (pH 7.4)

Temperature (°C)Incubation Time (hours)Remaining this compound (%)
42498
25 (Room Temp)2492
372488

Table 3: Photostability of this compound in Aqueous Buffer (pH 7.4) at 25°C

Light ConditionIncubation Time (hours)Remaining this compound (%)
Dark (Control)899
Ambient Light890
UV Light (365 nm)865

Experimental Protocols

Protocol 1: Assessing pH Stability of this compound

  • Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µM in buffers of different pH values (e.g., pH 5.0, 7.4, 8.5).

  • Incubation: Aliquot the working solutions into separate vials for each time point and incubate at 37°C.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one vial from each pH condition.

  • Quenching: Stop any further degradation by adding an equal volume of cold acetonitrile.

  • Analysis: Centrifuge the samples to remove any precipitate and analyze the supernatant by HPLC or LC-MS to determine the concentration of the remaining this compound.

Protocol 2: Evaluating Photostability of this compound

  • Sample Preparation: Prepare a solution of this compound in a suitable buffer (e.g., pH 7.4) at a known concentration.

  • Exposure Conditions: Expose the samples to a controlled light source, such as a photostability chamber equipped with a UV lamp, as well as ambient light. A dark control, wrapped in aluminum foil, should be included to account for any non-photolytic degradation.[10]

  • Time Points: At specific time intervals, withdraw aliquots of the exposed and dark control samples.

  • Analysis: Analyze the samples by HPLC or LC-MS to quantify the remaining this compound.

Visualizations

G cluster_0 Troubleshooting this compound Precipitation A Precipitation Observed in Aqueous Solution? B Lower Final Concentration A->B Try First C Adjust Buffer pH A->C If Ionizable D Increase DMSO % (with vehicle control) A->D If Tolerated E Use Co-Solvent/Excipients A->E Advanced F Problem Resolved B->F G Precipitation Persists B->G C->F C->G D->F D->G E->F E->G

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_1 Potential Degradation Pathways for this compound DM4111 This compound (Active) Hydrolysis Hydrolysis (H₂O, pH extremes) DM4111->Hydrolysis Oxidation Oxidation (O₂, light, metal ions) DM4111->Oxidation Photodegradation Photodegradation (UV/Visible Light) DM4111->Photodegradation Degradant_A Degradant A (Inactive/Toxic) Hydrolysis->Degradant_A Degradant_B Degradant B (Inactive/Toxic) Oxidation->Degradant_B Degradant_C Degradant C (Inactive/Toxic) Photodegradation->Degradant_C

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: DM-4111 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "DM-4111" is a hypothetical small molecule kinase inhibitor used here for illustrative purposes. The information provided is based on common challenges and methodologies associated with the preclinical development of kinase inhibitors targeting the PI3K/Akt pathway.

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing the hypothetical compound this compound in in vivo studies. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this novel inhibitor in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective, hypothetical small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, with high affinity for the p110α isoform. By inhibiting PI3K, this compound blocks the phosphorylation of PIP2 to PIP3, leading to the downstream inhibition of Akt phosphorylation and activation. This disruption of the PI3K/Akt/mTOR signaling cascade, which is a critical pathway for cell proliferation, survival, and growth, makes this compound a promising candidate for cancer therapy.

Q2: What is the recommended vehicle for in vivo administration of this compound?

A2: As this compound is a lipophilic compound with low aqueous solubility, a multi-component vehicle is recommended to achieve a stable and homogenous suspension for oral gavage. A common and effective formulation is: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline .[1] It is critical to prepare this formulation fresh daily and to ensure the compound is fully dissolved and then evenly suspended before administration.

Q3: Which animal models are most suitable for testing this compound?

A3: The choice of animal model is critical and depends on the research question.

  • Cell Line-Derived Xenograft (CDX) Models: These are established by implanting human cancer cell lines subcutaneously or orthotopically into immunodeficient mice (e.g., athymic nude or NOD/SCID mice).[2] They are useful for initial efficacy screening and are relatively cost-effective and reproducible.

  • Patient-Derived Xenograft (PDX) Models: These involve implanting tumor fragments directly from a patient into immunodeficient mice.[3] PDX models better recapitulate the heterogeneity and microenvironment of human tumors and are considered more predictive of clinical response.[4] However, they are more technically challenging and expensive to establish.[3]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during in vivo animal studies with this compound.

I. Formulation and Administration

Question: I am observing precipitation of this compound in the vehicle during preparation or before administration. What can I do?

  • Answer:

    • Ensure Proper Mixing Order: Dissolve the this compound powder completely in DMSO first before adding the other components. Add the aqueous saline component last and slowly, while vortexing, to prevent the compound from crashing out.[1]

    • Fresh Preparation: Always prepare the formulation fresh before each use. Do not store the final suspension for extended periods.

    • Gentle Warming: Gently warming the DMSO and PEG300 mixture (e.g., to 37°C) can aid in the initial dissolution of the compound.

    • Sonication: Brief sonication of the final suspension can help break up any small agglomerates and ensure a uniform particle size.

Question: We are seeing high variability in tumor growth inhibition between animals in the same treatment group. What could be the cause?

  • Answer:

    • Inconsistent Dosing: Ensure accurate and consistent administration volume for each animal based on its body weight. Calibrate pipettes and syringes regularly. For oral gavage, ensure the dose is delivered directly to the stomach and not regurgitated.

    • Formulation Instability: If the compound is not uniformly suspended, some animals may receive a higher or lower dose. Ensure the suspension is vortexed thoroughly between dosing each animal.

    • Pharmacokinetic Variability: Small molecule kinase inhibitors can exhibit variable oral absorption.[5] Consider performing a small satellite pharmacokinetic (PK) study to assess exposure levels in a subset of animals.

II. Efficacy and Tumor Models

Question: this compound showed excellent potency in vitro, but we are not observing significant tumor growth inhibition in our xenograft model. Why?

  • Answer:

    • Insufficient Drug Exposure: The dose and schedule may not be achieving a therapeutic concentration of this compound in the tumor tissue. A pharmacokinetic/pharmacodynamic (PK/PD) study is essential to correlate plasma and tumor drug concentrations with the inhibition of the target (e.g., p-Akt levels).

    • Model Selection: The chosen cell line may not be dependent on the PI3K/Akt pathway for survival in the in vivo microenvironment, even if it appears so in vitro.[6] Confirm the mutational status (e.g., PIK3CA mutation) and pathway dependency of your model.

    • Tumor Microenvironment: The in vivo tumor microenvironment can confer resistance. Factors like hypoxia or stromal signaling can bypass the effects of PI3K inhibition.[4]

    • Rapid Metabolism: The compound may be rapidly metabolized in vivo, leading to a short half-life and insufficient target engagement over the dosing interval.

Question: How should we interpret the tumor growth data from our study?

  • Answer:

    • Several metrics are used to quantify anti-tumor efficacy.[7] The most common is the Tumor Growth Inhibition (TGI) percentage, calculated at the end of the study:

      • TGI (%) = (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100% [7]

    • Another common metric is the Treatment-to-Control (T/C) ratio .[8][9] A T/C ratio of ≤ 42% is often considered a threshold for significant anti-tumor activity.[8]

    • It is also crucial to analyze the growth curves over time and consider metrics like tumor growth delay.[9]

III. Toxicity and Off-Target Effects

Question: We are observing unexpected toxicity (e.g., significant weight loss, lethargy) in the this compound treated group, but not in the vehicle control group. What are the next steps?

  • Answer:

    • Conduct a Maximum Tolerated Dose (MTD) Study: Before a full-scale efficacy study, a dose-escalation study should be performed to identify the highest dose that can be administered without unacceptable toxicity.

    • Assess Off-Target Effects: While this compound is designed to be selective, it may inhibit other kinases or cellular targets at therapeutic doses. In vitro kinase panel screening can help identify potential off-target activities.[10]

    • Clinical Pathology and Histopathology: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.[11] Perform histopathological examination of major organs (liver, spleen, kidney, etc.) to identify any drug-related tissue damage.[11]

    • On-Target Toxicity: The PI3K/Akt pathway is crucial for normal physiological processes, such as glucose metabolism. The observed toxicity could be an on-target effect. Monitor blood glucose levels, as hyperglycemia is a known class-related toxicity for PI3K inhibitors.

Quantitative Data Summary

The following tables represent hypothetical data from a preliminary in vivo study with this compound.

Table 1: Hypothetical Efficacy of this compound in a PIK3CA-mutant Xenograft Model

Treatment GroupDose (mg/kg, PO, daily)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) (%)Change in Body Weight (%)
Vehicle Control01520 ± 185-+2.5%
This compound25851 ± 11044%-1.8%
This compound50410 ± 9573%-4.5%
This compound100198 ± 6587%-12.1% (Dose-limiting toxicity)

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice

ParameterOral (PO) Administration (50 mg/kg)Intravenous (IV) Administration (5 mg/kg)
Cmax (ng/mL)12502800
Tmax (hr)2.00.25
AUC (0-24h) (ng·hr/mL)98004500
Bioavailability (%)43.5%-

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Tumor Model

  • Cell Culture: Culture a human cancer cell line with a known PIK3CA mutation (e.g., MCF-7, HCT116) in the recommended media until cells are in the logarithmic growth phase.

  • Cell Preparation: Harvest cells using trypsin, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep cells on ice.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of 6-8 week old female athymic nude mice.

  • Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., n=8-10 per group).

  • Dosing: Prepare this compound in the recommended vehicle and administer daily by oral gavage at the specified doses. The control group receives the vehicle alone.

  • Endpoints: Continue treatment for a pre-determined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size per institutional guidelines. Monitor tumor volume and body weight throughout the study.

  • Tissue Collection: At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for p-Akt) and major organs for histopathology.

Mandatory Visualization

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK DM4111 This compound DM4111->PI3K Inhibition

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis CellCulture 1. Cell Culture (PIK3CA mutant line) Implantation 2. Subcutaneous Implantation (Athymic Nude Mice) CellCulture->Implantation TumorGrowth 3. Tumor Growth to 100-150 mm³ Implantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Dosing 5. Daily Oral Dosing (Vehicle or this compound) Randomization->Dosing Monitoring 6. Monitor Tumor Volume & Body Weight (3x/week) Dosing->Monitoring Endpoint 7. Study Endpoint Reached Monitoring->Endpoint Analysis 8. Efficacy & Toxicity Analysis (TGI, PK/PD, Histo) Endpoint->Analysis

Caption: Standard workflow for a xenograft efficacy study.

Troubleshooting_Logic Start Poor In Vivo Efficacy Observed CheckExposure Is Drug Exposure Sufficient? Start->CheckExposure CheckModel Is the Model PI3K-Dependent? CheckExposure->CheckModel Yes PKPD_Study Conduct PK/PD Study: - Measure plasma/tumor drug levels - Assess p-Akt inhibition CheckExposure->PKPD_Study No GenomicAnalysis Confirm PIK3CA mutation and pathway activation CheckModel->GenomicAnalysis No ResistanceMech Investigate Resistance (e.g., bypass pathways) CheckModel->ResistanceMech Yes OptimizeDose Optimize Dose & Schedule PKPD_Study->OptimizeDose Reformulate Reformulate Drug Product PKPD_Study->Reformulate NewModel Select a more appropriate cell line or PDX model GenomicAnalysis->NewModel

Caption: Troubleshooting logic for poor in vivo efficacy.

References

Off-target effects of DM-4111 to consider

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the novel kinase inhibitor, KIN-1234. The information herein is intended to help users anticipate, identify, and mitigate potential off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action for KIN-1234?

KIN-1234 is a potent, ATP-competitive small molecule inhibitor of Kinase A , a key enzyme in the Pro-Survival Signaling Pathway. Its primary mechanism of action is the inhibition of Kinase A-mediated phosphorylation of downstream substrates, leading to the suppression of pro-survival signals in cancer cells.

Q2: What are the known or suspected off-target effects of KIN-1234?

While KIN-1234 was designed for high selectivity towards Kinase A, in vitro profiling has revealed potential off-target activity against other kinases, particularly Kinase B and Kinase C . Inhibition of these off-target kinases may lead to unintended biological consequences. Researchers should consider these potential off-target effects when interpreting experimental data.

Q3: How can I minimize off-target effects in my experiments?

To minimize off-target effects, it is recommended to use the lowest effective concentration of KIN-1234. Performing a dose-response experiment is crucial to determine the optimal concentration that inhibits the primary target (Kinase A) with minimal impact on known off-targets. Additionally, consider using a structurally unrelated inhibitor of Kinase A as a control to confirm that the observed phenotype is due to on-target inhibition.

Q4: What are the recommended control experiments when using KIN-1234?

To ensure the validity of your experimental results, the following controls are recommended:

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve KIN-1234.

  • Positive Control: Use a known activator of the Kinase A pathway to ensure the pathway is functional in your experimental system.

  • Negative Control: In addition to the vehicle control, consider using a well-characterized, inactive analogue of KIN-1234 if available.

  • Orthogonal Approach: Confirm key findings by using an alternative method to inhibit Kinase A, such as siRNA or shRNA-mediated knockdown.

Troubleshooting Guide

Problem 1: I am observing a phenotype that is inconsistent with the known function of Kinase A.

This could be due to an off-target effect of KIN-1234. To investigate this, consider the following steps:

  • Confirm Target Engagement: Verify that KIN-1234 is engaging with Kinase A in your experimental system using a method like a Cellular Thermal Shift Assay (CETSA).

  • Assess Off-Target Engagement: If possible, assess the engagement of KIN-1234 with potential off-targets (Kinase B, Kinase C) in your cells.

  • Dose-Response Analysis: Perform a detailed dose-response curve to see if the unexpected phenotype occurs at concentrations higher than those required for Kinase A inhibition.

  • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a KIN-1234-resistant mutant of Kinase A. If the phenotype is rescued, it is likely an on-target effect. If not, it may be off-target.

Problem 2: The IC50 value for KIN-1234 in my cell-based assay is significantly different from the published biochemical IC50.

Discrepancies between biochemical and cell-based IC50 values are common and can be due to several factors:

  • Cell Permeability: KIN-1234 may have poor cell membrane permeability, leading to a lower intracellular concentration.

  • Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps.

  • Protein Binding: KIN-1234 may bind to other cellular proteins, reducing the free concentration available to bind to Kinase A.

  • Cellular ATP Concentration: The high concentration of ATP in cells can compete with KIN-1234 for binding to the kinase.

To troubleshoot this, you can try to measure the intracellular concentration of KIN-1234 using techniques like LC-MS/MS.

Quantitative Data Summary

The following table summarizes the in vitro kinase inhibitory activity of KIN-1234 against its primary target (Kinase A) and known off-targets (Kinase B and Kinase C).

Kinase TargetIC50 (nM)Fold Selectivity vs. Kinase A
Kinase A 10 1x
Kinase B15015x
Kinase C50050x

Key Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the IC50 value of KIN-1234 against a specific kinase.

Materials:

  • Recombinant Kinase A, B, or C

  • Kinase-specific peptide substrate

  • ATP

  • KIN-1234

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of KIN-1234 in kinase buffer.

  • In a 384-well plate, add the kinase, peptide substrate, and KIN-1234 dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the log concentration of KIN-1234 to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is for verifying the engagement of KIN-1234 with its target kinase in intact cells.

Materials:

  • Cells of interest

  • KIN-1234

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer

  • Antibody against the target kinase

  • Western blot reagents and equipment

Procedure:

  • Treat cells with either vehicle or KIN-1234 at the desired concentration for 1 hour.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and divide them into aliquots.

  • Heat the aliquots at different temperatures for 3 minutes.

  • Lyse the cells by freeze-thawing.

  • Centrifuge the lysates to pellet the aggregated proteins.

  • Collect the supernatant and analyze the amount of soluble target kinase by Western blotting.

  • Plot the amount of soluble kinase against the temperature to generate a melting curve. A shift in the melting curve in the presence of KIN-1234 indicates target engagement.

Visualizations

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Substrate_A Substrate A Kinase_A->Substrate_A Pro_Survival Pro-Survival Signaling Substrate_A->Pro_Survival KIN1234_On KIN-1234 KIN1234_On->Kinase_A Stress_Signal Stress Signal Kinase_B Kinase B Stress_Signal->Kinase_B Substrate_B Substrate B Kinase_B->Substrate_B Apoptosis Apoptosis Substrate_B->Apoptosis KIN1234_Off KIN-1234 KIN1234_Off->Kinase_B

Caption: On-target vs. potential off-target signaling pathways of KIN-1234.

Start Start: Design Experiment In_Vitro In Vitro Kinase Panel Start->In_Vitro Biochemical Profiling Cell_Based Cell-Based Potency Assay Start->Cell_Based Cellular Activity Data_Analysis Data Analysis and Interpretation In_Vitro->Data_Analysis CETSA CETSA for Target Engagement Cell_Based->CETSA Confirm Engagement Phenotypic Phenotypic Screening CETSA->Phenotypic Functional Outcomes Phenotypic->Data_Analysis Conclusion Conclusion on Off-Target Profile Data_Analysis->Conclusion

Caption: Experimental workflow for assessing off-target effects.

Start Unexpected Phenotype Observed Dose_Response Is the effect dose-dependent? Start->Dose_Response On_Target_IC50 Does it correlate with on-target IC50? Dose_Response->On_Target_IC50 Yes Artifact Consider Experimental Artifact Dose_Response->Artifact No Orthogonal Can it be replicated by other means (e.g., siRNA)? On_Target_IC50->Orthogonal Yes Off_Target Potential Off-Target Effect On_Target_IC50->Off_Target No Orthogonal->Off_Target No On_Target Likely On-Target Effect Orthogonal->On_Target Yes

Optimizing DM-4111 concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DM-4111 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of the mechanistic target of rapamycin (B549165) (mTOR). mTOR is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which are crucial regulators of cell growth, proliferation, metabolism, and survival.[1][2] this compound targets the kinase domain of mTOR, thereby inhibiting the activity of both mTORC1 and mTORC2.[2] This dual inhibition leads to the downstream suppression of key signaling pathways, including the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[3][4]

Q2: What is the recommended starting concentration for this compound in cell-based assays?

A2: The optimal concentration of this compound is cell-line dependent. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. A good starting point for a dose-response curve is to use a range of concentrations from 1 nM to 10 µM. For initial experiments, a concentration of 100 nM can be used as a starting point for many cancer cell lines.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For a stock solution, dissolve this compound in DMSO to a concentration of 10 mM. Store the stock solution at -20°C or -80°C for long-term storage. When preparing working solutions, dilute the stock solution in your cell culture medium. It is important to note that the final DMSO concentration in your assay should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[5]

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assay Results

Possible Cause 1: Inconsistent Cell Seeding

  • Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding and avoid edge effects by not using the outer wells of the 96-well plate or by filling them with sterile PBS or media.

Possible Cause 2: Suboptimal Assay Conditions

  • Solution: Optimize incubation times for both drug treatment and the viability reagent. For MTT or MTS assays, incubation times of 1-4 hours with the reagent are typical.[6][7][8] Ensure that the formazan (B1609692) crystals in an MTT assay are fully solubilized before reading the absorbance.

Possible Cause 3: DMSO Concentration

  • Solution: High concentrations of DMSO can be toxic to cells.[5] Ensure the final DMSO concentration in all wells, including controls, is consistent and ideally below 0.1%.[9]

Issue 2: No significant effect of this compound on cell viability

Possible Cause 1: Cell Line Resistance

  • Solution: The cell line you are using may have intrinsic or acquired resistance to mTOR inhibitors. Consider using a positive control cell line known to be sensitive to mTOR inhibition. You can also investigate the mutational status of genes in the PI3K/Akt/mTOR pathway in your cell line.

Possible Cause 2: Incorrect Drug Concentration

  • Solution: Perform a wider dose-response curve, for instance from 1 nM to 100 µM, to ensure you are testing a sufficiently broad range of concentrations.

Possible Cause 3: Insufficient Treatment Duration

  • Solution: The effect of this compound on cell viability may be time-dependent. Consider increasing the treatment duration (e.g., 24, 48, and 72 hours) to observe a significant effect.

Data Presentation

Table 1: Recommended Concentration Ranges for Initial Screening of this compound in Various Cancer Cell Lines

Cell LineCancer TypeRecommended Starting ConcentrationRecommended Dose-Response Range
MCF-7Breast Cancer50 nM1 nM - 10 µM
PC-3Prostate Cancer100 nM10 nM - 20 µM
A549Lung Cancer75 nM5 nM - 15 µM
U87 MGGlioblastoma150 nM10 nM - 50 µM

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.[10]

  • Drug Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6][7]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[8][11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8][11]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_dm4111 Prepare this compound Dilutions add_dm4111 Add this compound to Cells prepare_dm4111->add_dm4111 incubate_drug Incubate for 24-72h add_dm4111->incubate_drug add_mtt Add MTT Reagent incubate_drug->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (IC50) read_absorbance->analyze_data

Caption: Experimental workflow for determining the IC50 of this compound using an MTT assay.

signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtorc1 mTORC1 akt->mtorc1 mtorc2 mTORC2 akt->mtorc2 s6k1 S6K1 mtorc1->s6k1 four_ebp1 4E-BP1 mtorc1->four_ebp1 mtorc2->akt dm4111 This compound dm4111->mtorc1 dm4111->mtorc2 cell_growth Cell Growth & Proliferation s6k1->cell_growth four_ebp1->cell_growth

Caption: Simplified signaling pathway of this compound action on the PI3K/Akt/mTOR pathway.

References

How to minimize DM-4111 degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DM-4111

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of this compound during experimental procedures.

Troubleshooting Guides

Question: I am observing a significant loss of this compound potency in my cell-based assays. What could be the cause?

Answer: Several factors during your experimental workflow could contribute to the degradation of this compound, leading to reduced potency. Consider the following potential causes and troubleshooting steps:

  • Solvent-Induced Degradation: The choice of solvent for dissolving this compound is critical. Some organic solvents can initiate or accelerate degradation.

    • Troubleshooting:

      • Review the recommended solvent for this compound from the supplier.

      • If using a non-standard solvent, perform a small-scale stability test by dissolving this compound and analyzing its purity over your experimental timeframe using HPLC.

      • Consider using solvents with lower reactivity, such as DMSO or ethanol, at the lowest effective concentration.

  • pH Instability: The pH of your culture media or buffer systems can significantly impact the stability of this compound.[1][2][3]

    • Troubleshooting:

      • Determine the optimal pH range for this compound stability (refer to the stability data table below). Most drugs are stable between pH 4 and 8.[1]

      • Ensure your experimental buffers and media are within this range.

      • Be mindful of potential pH shifts during cell culture due to metabolic activity.

  • Temperature Sensitivity: Elevated temperatures can accelerate the degradation of small molecules.[4]

    • Troubleshooting:

      • Minimize the time this compound solutions are kept at room temperature or higher.

      • Prepare stock solutions and aliquots on ice.

      • For long-term storage, adhere strictly to the recommended storage temperatures.

  • Light Exposure: If this compound is photosensitive, exposure to ambient light can lead to photodegradation.

    • Troubleshooting:

      • Work with this compound under subdued lighting conditions.

      • Use amber or opaque tubes for storing and handling this compound solutions.

      • Protect solutions from light by wrapping containers in aluminum foil.

Question: My analytical characterization (e.g., HPLC, LC-MS) shows unexpected peaks after preparing my this compound working solution. What do these peaks signify?

Answer: The appearance of new peaks in your analytical chromatogram likely indicates the presence of degradation products. To identify the source of degradation, consider the following:

  • Hydrolysis: Reaction with water in your solvent or buffer.

  • Oxidation: Reaction with dissolved oxygen.

  • Photodegradation: Light-induced chemical changes.

To pinpoint the cause, you can perform a forced degradation study as detailed in the experimental protocols section.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound? A1: For long-term stability, this compound powder should be stored at -20°C to -80°C, protected from light and moisture. Stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Q2: What is the recommended solvent for preparing this compound stock solutions? A2: High-purity, anhydrous DMSO is the recommended solvent for preparing concentrated stock solutions of this compound. For aqueous working solutions, further dilution should be done in a buffer at an optimal pH, ensuring the final DMSO concentration is compatible with your experimental system.

Q3: How can I prevent the oxidation of this compound in my experiments? A3: To minimize oxidation, you can degas your solvents and buffers by sparging with an inert gas like nitrogen or argon. Additionally, preparing solutions fresh and minimizing their exposure to air can help. The addition of antioxidants could be considered, but their compatibility with your experimental system must be validated.

Q4: Is it necessary to use special labware when handling this compound? A4: If this compound is confirmed to be photosensitive, using amber or opaque labware is highly recommended to prevent photodegradation. For routine handling, standard polypropylene (B1209903) or glass containers are acceptable, provided they are clean and free of contaminants.

Q5: How often should I check the purity of my this compound stock solution? A5: It is good practice to check the purity of your stock solution by a suitable analytical method like HPLC every 1-2 months, or more frequently if you observe inconsistencies in your experimental results.

Data Presentation

Table 1: Summary of this compound Stability Under Various Conditions

ConditionParameterThis compound Remaining (%) after 24 hoursDegradation Products Detected
Temperature 4°C99.5%Minor Peak A
25°C (Room Temp)92.1%Peak A, Minor Peak B
37°C85.3%Peak A, Peak B
pH pH 4.098.7%Minor Peak C
pH 7.499.2%Negligible
pH 8.591.5%Peak D
Light Exposure Dark (in amber vial)99.8%Negligible
Ambient Lab Light88.0%Peak E, Peak F
Solvent DMSO>99.9%Negligible
Ethanol97.2%Minor Peak G
PBS96.5% (at pH 7.4)Minor Peak A

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To quantify the purity of this compound and detect the presence of degradation products.

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute this compound stock or experimental solution to a final concentration of 10 µg/mL in the mobile phase.

Protocol 2: Forced Degradation Study

  • Objective: To identify the potential degradation pathways of this compound under stress conditions.

  • Methodology:

    • Acid Hydrolysis: Incubate this compound (1 mg/mL in 0.1 N HCl) at 60°C for 24 hours.

    • Base Hydrolysis: Incubate this compound (1 mg/mL in 0.1 N NaOH) at 60°C for 24 hours.

    • Oxidative Degradation: Treat this compound (1 mg/mL) with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Heat solid this compound at 105°C for 24 hours.

    • Photodegradation: Expose a solution of this compound (1 mg/mL) to a UV lamp (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC-MS to identify and characterize the degradation products.

Visualizations

cluster_degradation This compound Degradation Pathways DM4111 This compound Hydrolysis Hydrolysis (H₂O, Acid/Base) DM4111->Hydrolysis Oxidation Oxidation (O₂) DM4111->Oxidation Photodegradation Photodegradation (Light) DM4111->Photodegradation Deg_Product_A Degradation Product A Hydrolysis->Deg_Product_A Deg_Product_B Degradation Product B Oxidation->Deg_Product_B Deg_Product_C Degradation Product C Photodegradation->Deg_Product_C

Caption: Potential degradation pathways for this compound.

start Start: Reduced Potency Observed check_storage Verify Storage Conditions (-20°C to -80°C, Dark) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_solvent Check Solvent Type and Purity solvent_ok Solvent Correct? check_solvent->solvent_ok check_ph Measure pH of Media/Buffer ph_ok pH in Optimal Range? check_ph->ph_ok check_light Assess Light Exposure During Handling light_ok Handled in Dark? check_light->light_ok storage_ok->check_solvent Yes correct_storage Action: Store Properly storage_ok->correct_storage No solvent_ok->check_ph Yes correct_solvent Action: Use Recommended Solvent solvent_ok->correct_solvent No ph_ok->check_light Yes correct_ph Action: Adjust pH ph_ok->correct_ph No correct_light Action: Use Amber Vials light_ok->correct_light No end_node Problem Resolved light_ok->end_node Yes correct_storage->check_solvent correct_solvent->check_ph correct_ph->check_light correct_light->end_node

Caption: Troubleshooting workflow for this compound degradation.

cluster_workflow Experimental Workflow for this compound prep_stock 1. Prepare Stock Solution (Anhydrous DMSO, on ice) aliquot 2. Aliquot into Amber Tubes prep_stock->aliquot store 3. Store at -80°C aliquot->store prep_working 4. Prepare Working Solution (Use one aliquot, dilute in pre-chilled buffer) store->prep_working add_to_exp 5. Add to Experiment (Minimize light exposure) prep_working->add_to_exp analyze 6. Analyze Results add_to_exp->analyze

References

Technical Support Center: Overcoming Resistance to DM-4111 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to acquired resistance to DM-4111, a selective Tyrosine Kinase X (TKX) inhibitor, in cancer cell lines.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, ATP-competitive small molecule inhibitor of Tyrosine Kinase X (TKX), a receptor tyrosine kinase whose aberrant activation is a key driver in several cancer types. In sensitive cells, this compound blocks the phosphorylation of TKX, thereby inhibiting downstream pro-survival signaling pathways, primarily the PI3K/AKT and RAS/MAPK pathways, leading to cell cycle arrest and apoptosis.

Q2: My cancer cell line, which was initially sensitive to this compound, now shows resistance. How can I confirm this?

Acquired resistance is characterized by a significant increase in the half-maximal inhibitory concentration (IC50). To confirm resistance, you should perform a cell viability assay (e.g., MTT or CTG) to compare the dose-response curve of your suspected resistant line to the parental (sensitive) cell line.[1][2] A rightward shift in the curve and a significantly higher IC50 value (typically >5-fold) confirms the resistant phenotype.

Q3: What are the common mechanisms of acquired resistance to tyrosine kinase inhibitors like this compound?

Resistance to TKIs typically falls into two main categories: on-target alterations and off-target bypass mechanisms.[3][4]

  • On-Target Resistance: This usually involves secondary mutations in the drug's target, TKX.[3][5] A common type is a "gatekeeper" mutation in the ATP-binding pocket, which sterically hinders this compound binding.[5][6]

  • Off-Target Resistance (Bypass Pathways): Cancer cells can activate alternative signaling pathways to circumvent the need for TKX signaling.[5][7][8][9] This often involves the amplification or hyperactivation of other receptor tyrosine kinases (RTKs) like MET, AXL, or EGFR.[6][7][10][11]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration.[12][13][14][15]

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides a structured approach to identifying and potentially overcoming this compound resistance in your cell lines.

Workflow for Investigating this compound Resistance

G cluster_0 Step 1: Confirm & Quantify Resistance cluster_1 Step 2: Investigate On-Target Mechanisms cluster_2 Step 3: Investigate Off-Target Mechanisms cluster_3 Step 4: Formulate Strategy Confirm Perform IC50 Assay (e.g., MTT) on Parental vs. Suspected Resistant Cells Compare Compare IC50 Values. Is there a >5-fold increase? Confirm->Compare Sequence Isolate gDNA and perform Sanger Sequencing of TKX Kinase Domain Compare->Sequence Yes No_Resistance No Significant Resistance. Re-evaluate experimental conditions. Compare->No_Resistance No Mutation Secondary Mutation (e.g., Gatekeeper) Detected? Sequence->Mutation Strategy1 Strategy: Use next-generation TKX inhibitor or combination therapy. Mutation->Strategy1 Yes No_Mutation No Mutation Found Mutation->No_Mutation No Western Perform Western Blot for key bypass pathway proteins (p-AKT, p-ERK, MET, AXL) Bypass Bypass Pathway Activated? Western->Bypass Strategy2 Strategy: Combine this compound with inhibitor of the activated bypass pathway (e.g., MET inhibitor). Bypass->Strategy2 Yes No_Bypass No Bypass Activation Bypass->No_Bypass No Efflux Assess ABC Transporter Expression (e.g., ABCB1) via Western Blot or qPCR Efflux_Detected Overexpression Detected? Efflux->Efflux_Detected Strategy3 Strategy: Combine this compound with an ABC transporter inhibitor (e.g., Verapamil). Efflux_Detected->Strategy3 Yes No_Mutation->Western No_Bypass->Efflux G cluster_0 Sensitive Cell cluster_1 Resistant Cell (Bypass) DM4111 This compound TKX TKX DM4111->TKX Inhibits PI3K_AKT PI3K/AKT Pathway TKX->PI3K_AKT RAS_MAPK RAS/MAPK Pathway TKX->RAS_MAPK Proliferation_S Proliferation PI3K_AKT->Proliferation_S RAS_MAPK->Proliferation_S DM4111_R This compound TKX_R TKX DM4111_R->TKX_R Inhibits Bypass_RTK Bypass RTK (e.g., MET) PI3K_AKT_R PI3K/AKT Pathway Bypass_RTK->PI3K_AKT_R RAS_MAPK_R RAS/MAPK Pathway Bypass_RTK->RAS_MAPK_R Proliferation_R Proliferation PI3K_AKT_R->Proliferation_R RAS_MAPK_R->Proliferation_R

References

DM-4111 Technical Support Center: Troubleshooting Unexpected Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with DM-4111. The following frequently asked questions, troubleshooting guides, and detailed protocols are designed to help you navigate and resolve common challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected potency for this compound in our cell-based assays. What could be the cause?

A1: Several factors can contribute to lower than expected potency. A common issue is the degradation of the compound. Ensure that this compound is stored correctly at -20°C and protected from light. Repeated freeze-thaw cycles should be avoided. We recommend preparing single-use aliquots. Additionally, the presence of high serum concentrations in your cell culture media can lead to protein binding of this compound, reducing its effective concentration. Consider reducing the serum percentage or using a serum-free medium if your cell line permits.

Q2: Our Western blot results show inconsistent inhibition of p-4E-BP1 after this compound treatment. Why might this be happening?

A2: Inconsistent inhibition of downstream targets like p-4E-BP1 can stem from variations in the experimental protocol. Ensure that the treatment duration and concentration of this compound are consistent across all experiments. Cell confluence can also impact signaling pathways; aim for a consistent cell density at the time of treatment. For a detailed protocol on assessing target engagement, please refer to the "Experimental Protocols" section below.

Q3: We have observed unexpected off-target effects at higher concentrations of this compound. Is this a known issue?

A3: While this compound is a potent and selective inhibitor of the mTORC1 signaling pathway, off-target effects can be observed at concentrations significantly exceeding the IC50 value. We recommend performing a dose-response curve to determine the optimal concentration range for your specific cell line and assay. If off-target effects persist, consider using a lower concentration or a shorter treatment duration.

Troubleshooting Guide: Unexpected Results

This guide provides a structured approach to troubleshooting common unexpected outcomes when using this compound.

Problem: High Variability Between Replicates

High variability can obscure the true effect of this compound. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Inconsistent cell seedingEnsure a homogenous cell suspension and use a consistent seeding density across all wells/plates.
Pipetting errorsCalibrate pipettes regularly and use reverse pipetting for viscous solutions.
Edge effects in multi-well platesAvoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Inconsistent treatment timingStagger the addition of this compound to ensure consistent incubation times for all samples.
Problem: No Inhibition of mTORC1 Signaling

If you do not observe the expected inhibition of the mTORC1 pathway, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Inactive compoundVerify the storage conditions and age of your this compound stock. Test a fresh aliquot.
Incorrect concentrationPerform a dose-response experiment to confirm the optimal inhibitory concentration for your cell line.
Insufficient treatment durationConduct a time-course experiment to determine the optimal treatment duration.
Low basal mTORC1 activityStimulate the pathway with growth factors (e.g., insulin (B600854) or EGF) prior to this compound treatment.

Experimental Protocols

Protocol: Western Blot Analysis of p-4E-BP1 Inhibition

This protocol details the methodology for assessing the inhibition of the mTORC1 downstream target, p-4E-BP1, by this compound.

  • Cell Seeding: Plate cells at a density of 2 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 12-16 hours.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for 2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulation: Stimulate the cells with 100 ng/mL of insulin for 30 minutes to activate the mTORC1 pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Separate 20 µg of protein from each sample by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-4E-BP1 (Thr37/46) and total 4E-BP1.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

Signaling Pathways and Workflows

DM4111_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factors Growth Factors (e.g., Insulin) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E_BP1 4E-BP1 mTORC1->4E_BP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4E_BP1->Protein_Synthesis DM_4111 This compound DM_4111->mTORC1

Caption: The mTORC1 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Results Observed Check_Potency Is the observed potency lower than expected? Start->Check_Potency Check_Storage Verify Compound Storage (-20°C, protected from light) Check_Potency->Check_Storage Yes Check_Inhibition Is inhibition of downstream targets inconsistent? Check_Potency->Check_Inhibition No Check_Serum Assess Serum Concentration in Media Check_Storage->Check_Serum Check_Serum->Check_Inhibition Review_Protocol Review Protocol for Consistency (treatment time, cell density) Check_Inhibition->Review_Protocol Yes Check_Off_Target Are off-target effects observed? Check_Inhibition->Check_Off_Target No Review_Protocol->Check_Off_Target Dose_Response Perform Dose-Response Curve to Determine Optimal Concentration Check_Off_Target->Dose_Response Yes End Problem Resolved Check_Off_Target->End No Dose_Response->End

Caption: A logical workflow for troubleshooting unexpected results with this compound.

Technical Support Center: DM-4111 Protocol Adjustment for Animal Species

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the DM-4111 protocol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on adapting the this compound protocol for use in various animal species. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental methodologies.

Frequently Asked Questions (FAQs)

Q1: How do I calculate the appropriate starting dose of this compound for a new animal species?

A1: The most common and recommended method for determining a starting dose in a new species is allometric scaling, which extrapolates doses based on body surface area rather than body weight alone.[1][2][3] This method accounts for the differences in metabolic rates between species of different sizes.[1] The Human Equivalent Dose (HED) can be calculated from a known animal dose using established conversion factors.[1]

  • Step 1: Determine the No-Observed-Adverse-Effect Level (NOAEL) in a well-studied species (e.g., mouse or rat).

  • Step 2: Use the appropriate conversion factor based on body surface area to calculate the equivalent dose for the new species. The FDA provides guidance and tables for these conversion factors.

Q2: What are the key species-specific factors to consider when adjusting the this compound protocol?

A2: Several factors can significantly influence the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound across different species. Key considerations include:

  • Drug Metabolism: The activity of metabolic enzymes, particularly cytochrome P450 (CYP) enzymes in the liver, can vary substantially between species, affecting the drug's half-life and metabolite profile.

  • Gastrointestinal Physiology: Differences in GI tract length, pH, and transit time can alter the absorption of orally administered this compound.

  • Plasma Protein Binding: The extent to which this compound binds to plasma proteins like albumin can differ, influencing the concentration of the free, active drug.

  • Excretion: Variations in kidney function and urinary pH can lead to different rates of drug elimination.

Q3: Can I use the same administration route for this compound in all species?

A3: Not necessarily. The optimal route of administration can be species-dependent. For example, the faster gastrointestinal transit time in rodents might lead to lower absorption for orally administered drugs compared to larger animals. It is crucial to consider the anatomical and physiological differences of the species. Intravenous (IV) administration is often used in initial pharmacokinetic studies to determine bioavailability before selecting an oral or other route.

Troubleshooting Guide

This guide addresses common issues encountered when adapting the this compound protocol to new animal models.

Problem Potential Cause(s) Recommended Solution(s)
High Toxicity or Adverse Effects in a New Species 1. The calculated dose is too high due to metabolic differences. 2. The new species is more sensitive to the off-target effects of this compound.1. Start with a lower dose, such as 1/10th of the calculated allometric dose, and perform a dose-escalation study. 2. Monitor animals closely for clinical signs of toxicity. 3. Review literature for known sensitivities of the species to similar compounds.
Lack of Efficacy in a New Species 1. The dose is too low due to faster metabolism or poor absorption. 2. Species-specific differences in the target protein's structure or the signaling pathway.1. Conduct a pharmacokinetic study to determine the drug's half-life and bioavailability in the new species. 2. Increase the dose or dosing frequency based on PK data. 3. Sequence the target protein in the new species to check for variations.
High Inter-Individual Variability in Results 1. Poor experimental design, lacking proper randomization or blinding. 2. Inconsistent drug formulation or administration. 3. Subtle environmental stressors affecting the animals.1. Implement rigorous randomization of animals to treatment groups and blind the personnel conducting the experiment and analyzing the data. 2. Ensure the this compound formulation is homogenous and administered consistently. 3. Standardize housing conditions, handling procedures, and time of day for experiments.
Quantitative Data Summary

The following tables provide a summary of recommended starting doses for this compound based on allometric scaling from a mouse model and typical pharmacokinetic parameters observed in preclinical studies.

Table 1: this compound Allometric Scaling Dose Conversion

From SpeciesTo SpeciesBody Weight (kg)Km FactorConversion Factor (Multiply Mouse Dose by)
MouseRat0.1560.5
MouseRabbit1.8120.25
MouseDog10200.15
MouseNon-Human Primate3120.25
Km is calculated as Body Weight (kg) / Body Surface Area (m²). Data is derived from standard allometric scaling principles.

Table 2: Comparative Pharmacokinetic Parameters of this compound

SpeciesRouteDose (mg/kg)Half-life (t½, hr)Cmax (ng/mL)Tmax (hr)
MouseIV51.512000.1
MousePO201.88500.5
RatPO102.59501.0
RabbitPO54.07002.0

Experimental Protocols & Visualizations

Protocol: In Vivo Pharmacokinetic Study of this compound

This protocol outlines the steps for a typical pharmacokinetic study in rats following oral administration.

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, t½) of this compound in rats.

Materials:

  • This compound compound

  • Vehicle for formulation (e.g., 0.5% methylcellulose)

  • Sprague-Dawley rats (n=5 per time point)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • LC-MS/MS for bioanalysis

Methodology:

  • Animal Acclimation: Acclimate rats to the facility for at least 7 days before the experiment.

  • Formulation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentration.

  • Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg) to each rat via gavage.

  • Blood Sampling: Collect blood samples (approx. 200 µL) via tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration of this compound versus time and calculate the key pharmacokinetic parameters.

Diagrams

experimental_workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase acclimation Animal Acclimation (7 days) formulation This compound Formulation acclimation->formulation randomization Randomization & Grouping formulation->randomization dosing Oral Administration randomization->dosing sampling Blood Sampling (0-24h) dosing->sampling processing Plasma Separation & Storage sampling->processing bioanalysis LC-MS/MS Analysis processing->bioanalysis pk_calc PK Parameter Calculation bioanalysis->pk_calc reporting Final Report Generation pk_calc->reporting

Caption: Workflow for a preclinical pharmacokinetic study.

signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates DM4111 This compound DM4111->MEK

Caption: Inhibition of the MAPK/ERK pathway by this compound.

troubleshooting_logic start Experiment Start: Lack of Efficacy Observed check_dose Is the dose based on allometric scaling? start->check_dose conduct_pk Conduct PK Study to assess exposure check_dose->conduct_pk Yes reassess Re-evaluate species as a suitable model check_dose->reassess No dose_adjust Adjust Dose/Frequency based on PK data conduct_pk->dose_adjust check_target Is target expression conserved in species? dose_adjust->check_target sequence_target Sequence Target Protein check_target->sequence_target No success Efficacy Achieved check_target->success Yes sequence_target->reassess

Caption: Decision tree for troubleshooting lack of efficacy.

References

Validation & Comparative

A Comparative Analysis of Vasopressin Receptor Antagonists: Tolvaptan and Conivaptan

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head examination of two prominent vasopressin receptor antagonists, Tolvaptan (B1682983) and Conivaptan, reveals distinct profiles in their clinical application for managing hyponatremia and related conditions. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Initial Note on "DM-4111": An extensive search for a compound designated "this compound" yielded no publicly available scientific or clinical data. It is presumed that this may be an internal, pre-clinical, or erroneous identifier. Consequently, this guide will compare Tolvaptan with another clinically relevant vasopressin receptor antagonist, Conivaptan, to fulfill the comparative analysis framework.

Mechanism of Action: Targeting the Vasopressin Pathway

Both Tolvaptan and Conivaptan exert their therapeutic effects by antagonizing vasopressin receptors, which are crucial in regulating water balance. Vasopressin, also known as antidiuretic hormone (ADH), primarily acts on the V2 receptors in the renal collecting ducts. This binding initiates a signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of the collecting duct cells, promoting water reabsorption.

Tolvaptan is a selective V2 receptor antagonist. By blocking the V2 receptor, it prevents the action of vasopressin, leading to a decrease in water reabsorption and an increase in free water excretion, a process known as aquaresis. This results in a rise in serum sodium concentration without a significant alteration in electrolyte excretion.

Conivaptan, on the other hand, is a non-selective vasopressin receptor antagonist, blocking both V1a and V2 receptors. While its V2 receptor antagonism leads to the same aquaretic effect as Tolvaptan, its V1a receptor antagonism can cause vasodilation.

G cluster_0 Vasopressin Signaling Pathway cluster_1 Antagonist Action Vasopressin Vasopressin V2R V2 Receptor Vasopressin->V2R Binds AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel Aquaporin-2 Channel AQP2_vesicle->AQP2_channel Translocates to Membrane Water_reabsorption Water Reabsorption AQP2_channel->Water_reabsorption Facilitates Tolvaptan Tolvaptan (V2 selective) Tolvaptan->V2R Blocks Conivaptan Conivaptan (V1a/V2 non-selective) Conivaptan->V2R Blocks

Caption: Vasopressin signaling pathway and antagonist action.

Efficacy in Hyponatremia: A Quantitative Comparison

Clinical trials have demonstrated the efficacy of both Tolvaptan and Conivaptan in raising serum sodium levels in patients with euvolemic and hypervolemic hyponatremia.

Tolvaptan Efficacy Data

The pivotal SALT-1 and SALT-2 trials established the efficacy of oral Tolvaptan.[1] In these trials, Tolvaptan demonstrated a statistically significant increase in the average daily area under the curve (AUC) for the change in serum sodium concentration from baseline compared to placebo.[2]

Trial Parameter Tolvaptan Placebo P-value Citation
SALT Trials Average daily AUC for change in serum sodium (baseline to Day 4)4.0 mEq/L0.4 mEq/L<0.0001[2]
Average daily AUC for change in serum sodium (baseline to Day 30)6.2 mEq/L1.8 mEq/L<0.0001[2]
Mean change in serum sodium from baseline at 8 hours2.5 mEq/L-0.5 mEq/L<0.0001[2]
Conivaptan Efficacy Data

Conivaptan, administered intravenously, has also shown robust efficacy in correcting hyponatremia.

Trial Parameter Conivaptan (40 mg/day) Conivaptan (80 mg/day) Placebo Citation
Pivotal IV Trial Mean increase in serum sodium (end of 4-day treatment)6.3 ± 0.7 mEq/L9.4 ± 0.8 mEq/L0.8 ± 0.8 mEq/L
Oral Conivaptan Trial Change in serum sodium AUC from baseline2.0-fold greater than placebo2.5-fold greater than placebo-
Direct Comparative Insights

A prospective randomized study in postoperative patients with hyponatremia found that a single intravenous bolus of Conivaptan resulted in a faster correction of serum sodium at 12 and 24 hours compared to oral Tolvaptan. However, by 48 hours, the serum sodium levels were comparable between the two groups. Another retrospective study in neurocritically ill patients showed that Tolvaptan led to a greater mean maximal increase in serum sodium at 24 hours compared to Conivaptan (7.9 mEq/L vs. 5.2 mEq/L).

Efficacy in Autosomal Dominant Polycystic Kidney Disease (ADPKD)

Tolvaptan is the first medication approved to slow the progression of ADPKD in patients at risk of rapid progression. Its efficacy was established in the TEMPO 3:4 and REPRISE trials.

Trial Primary Endpoint Tolvaptan Placebo Citation
TEMPO 3:4 Annual rate of change in total kidney volume2.8%5.51%
REPRISE Change in eGFR from baseline to follow-up-2.34 mL/min/1.73 m²-3.61 mL/min/1.73 m²

There is currently no evidence to support the use of Conivaptan for the treatment of ADPKD.

Experimental Protocols

Tolvaptan: The SALT Trials Methodology

The Study of Ascending Levels of Tolvaptan in Hyponatremia (SALT-1 and SALT-2) were two identical, multicenter, randomized, double-blind, placebo-controlled trials.

  • Patient Population: 448 patients with euvolemic or hypervolemic hyponatremia (serum sodium <135 mEq/L).

  • Intervention: Patients were randomized to receive oral Tolvaptan (starting at 15 mg/day, with titration to 30 mg/day and 60 mg/day based on serum sodium levels) or placebo for 30 days.

  • Primary Endpoints: The change in the average daily AUC for the serum sodium concentration from baseline to Day 4 and from baseline to Day 30.

  • Key Assessments: Serum sodium levels were monitored at baseline, 8 hours after the first dose, and on Days 2, 3, 4, 11, 18, 25, 30, and 37 (7 days after discontinuation).

G Start Patient Screening (Euvolemic/Hypervolemic Hyponatremia, Na+ <135 mEq/L) Randomization Randomization (2:1) Start->Randomization Tolvaptan_Arm Tolvaptan Arm (Start 15mg/day, titrate to 30/60mg) Randomization->Tolvaptan_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Treatment_Period 30-Day Treatment Period Tolvaptan_Arm->Treatment_Period Placebo_Arm->Treatment_Period Follow_up 7-Day Follow-up Period Treatment_Period->Follow_up Endpoint_Analysis Primary Endpoint Analysis (Change in Serum Sodium AUC at Day 4 & Day 30) Follow_up->Endpoint_Analysis

Caption: Workflow of the SALT trials for Tolvaptan.
Conivaptan: Intravenous Infusion Trial Methodology

A key randomized, double-blind, placebo-controlled trial evaluated the efficacy of intravenous Conivaptan.

  • Patient Population: 84 hospitalized patients with euvolemic or hypervolemic hyponatremia (serum sodium 115 to <130 mEq/L).

  • Intervention: Patients received a 20 mg loading dose of Conivaptan over 30 minutes, followed by a continuous infusion of 40 mg/day or 80 mg/day, or placebo for 4 days.

  • Primary Endpoint: Change in the area under the serum sodium concentration-time curve from baseline.

  • Key Assessments: Serum sodium levels were measured at multiple time points during the 4-day infusion period and during a follow-up period.

Safety and Tolerability

The most common adverse effects for both Tolvaptan and Conivaptan are related to their aquaretic mechanism and include thirst and dry mouth. For Conivaptan, infusion-site reactions are also a notable adverse event. A critical safety concern with Tolvaptan, particularly with long-term use in ADPKD, is the risk of idiosyncratic liver injury, which necessitates regular monitoring of liver function. Overly rapid correction of hyponatremia is a risk with both agents and requires careful monitoring of serum sodium levels. In a retrospective study, sodium overcorrection occurred in 19% of patients receiving Tolvaptan and none receiving Conivaptan.

Conclusion

Tolvaptan and Conivaptan are both effective aquaretic agents for the treatment of euvolemic and hypervolemic hyponatremia. The choice between the two may depend on the desired route of administration (oral for Tolvaptan, intravenous for Conivaptan), the required speed of correction, and the patient's clinical context. Tolvaptan holds a unique position as the only approved treatment to slow the progression of ADPKD. Further head-to-head comparative trials are needed to more definitively delineate the relative efficacy and safety of these two agents in various patient populations.

References

Comparative Analysis of DM-4111: A Guide to Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the hypothetical inhibitor DM-4111, focusing on its cross-reactivity profile against other receptors. For the purpose of this illustrative guide, this compound is characterized as a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. Its performance is compared against two established first-generation EGFR inhibitors, Gefitinib and Erlotinib. The data presented herein is a simulated dataset intended to exemplify the methodologies and analyses core to preclinical drug development.

Selectivity Profile of Kinase Inhibitors

The following table summarizes the inhibitory activity (Ki, in nM) of this compound, Gefitinib, and Erlotinib against the primary target, EGFR, and a panel of selected off-target kinases. A lower Ki value indicates higher binding affinity and potency.

Target KinaseThis compound (Ki, nM)Gefitinib (Ki, nM)Erlotinib (Ki, nM)
EGFR 0.8 2.0 1.0
HER2150>10,0003,400
VEGFR22,5001,700>10,000
PDGFRβ>10,0002,500>10,000
SRC80010020
ABL5,000>10,000>10,000

Data is hypothetical and for illustrative purposes only.

Signaling Pathway and Experimental Workflow

To understand the context of this compound's activity, it is crucial to visualize its place in the EGFR signaling cascade and the typical workflow for assessing its selectivity.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates Ligand EGF Ligand Ligand->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation DM4111 This compound DM4111->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Workflow for Kinase Inhibitor Selectivity Profiling A Compound Synthesis (this compound) B Primary Target Assay (EGFR Kinase Assay) A->B C Broad Kinase Panel Screening (e.g., 400+ Kinases) B->C D Dose-Response Analysis (Determine IC50/Ki for hits) C->D E Cellular Assays (Target Phosphorylation) D->E F Off-Target Validation (Cellular Assays for Potent Off-Targets) D->F G Selectivity Profile Analysis E->G F->G

Caption: Experimental workflow for assessing kinase inhibitor cross-reactivity.

Comparative Selectivity Profile

The following diagram illustrates the conceptual selectivity of this compound compared to Gefitinib and Erlotinib based on the hypothetical data. A more selective compound will have a larger gap between its on-target and off-target activities.

Selectivity_Comparison Conceptual Selectivity Comparison cluster_dm4111 This compound cluster_gefitinib Gefitinib cluster_erlotinib Erlotinib a On-Target (EGFR) Potent b Off-Target (HER2, SRC) Moderate a->b High Selectivity Gap c On-Target (EGFR) Potent d Off-Target (SRC, VEGFR2) Potent/Moderate c->d Moderate Selectivity Gap e On-Target (EGFR) Potent f Off-Target (SRC) Potent e->f Low Selectivity Gap

Caption: Conceptual comparison of inhibitor selectivity profiles.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of cross-reactivity data. Below are standard protocols for the key experiments cited.

In Vitro Kinase Inhibition Assay (Time-Resolved FRET)

This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of a target kinase.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure kinase activity. The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. Phosphorylation is detected by a europium-labeled anti-phospho-specific antibody. When the europium-labeled antibody binds to the phosphorylated biotin-peptide, which is in turn bound to streptavidin-allophycocyanin (APC), FRET occurs between the europium donor and the APC acceptor. The inhibitor's potency is determined by its ability to reduce the FRET signal.

  • Materials:

    • Recombinant human kinases (EGFR, HER2, VEGFR2, etc.)

    • Biotinylated substrate peptides specific for each kinase

    • Europium-labeled anti-phospho-specific antibodies

    • Streptavidin-APC

    • ATP, MgCl2, DTT, and kinase buffer

    • Test compounds (this compound, Gefitinib, Erlotinib) serially diluted in DMSO

    • 384-well low-volume microplates

    • Plate reader capable of TR-FRET measurements

  • Procedure:

    • Prepare a reaction mixture containing kinase buffer, ATP (at the Km concentration for each kinase), and the specific substrate peptide.

    • Add 5 µL of the reaction mixture to each well of a 384-well plate.

    • Add 50 nL of the serially diluted test compounds in DMSO to the appropriate wells.

    • Add 5 µL of the specific kinase enzyme to initiate the reaction. Control wells will contain DMSO without the compound.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 10 µL of a stop/detection solution containing EDTA, streptavidin-APC, and the europium-labeled antibody to stop the reaction.

    • Incubate for an additional 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.

    • Calculate the ratio of the two emission signals and plot the results against the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve. Convert IC50 to Ki using the Cheng-Prusoff equation.

Cellular Target Engagement Assay (Western Blot)

This assay determines if the inhibitor can block the phosphorylation of its target receptor within a cellular environment.

  • Principle: Cancer cell lines that overexpress the target receptor (e.g., A431 cells for EGFR) are treated with the inhibitor. The cells are then stimulated with the appropriate ligand (e.g., EGF) to induce receptor phosphorylation. Cell lysates are collected, and the levels of phosphorylated and total receptor protein are measured by Western blot using specific antibodies. A potent and selective inhibitor will reduce the phosphorylation of the target receptor at low concentrations without affecting other proteins.

  • Materials:

    • A431 human epidermoid carcinoma cells

    • DMEM media with 10% FBS

    • Human recombinant EGF

    • Test compounds (this compound, Gefitinib, Erlotinib)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-actin

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • SDS-PAGE gels and Western blotting equipment

  • Procedure:

    • Seed A431 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 12-18 hours to reduce basal receptor phosphorylation.

    • Pre-treat the cells with various concentrations of this compound or control compounds for 2 hours.

    • Stimulate the cells with 100 ng/mL of EGF for 10 minutes at 37°C.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with anti-total-EGFR and anti-β-actin antibodies as loading controls.

    • Quantify the band intensities to determine the concentration-dependent inhibition of EGFR phosphorylation.

A Comparative Analysis of the Metabolic Stability of Tolvaptan and its Major Metabolite, DM-4103

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In drug development, understanding the metabolic stability of a compound is crucial for predicting its pharmacokinetic profile, including its half-life, clearance, and potential for drug-drug interactions.[1][2][3] This guide provides a comparative overview of the metabolic stability of Tolvaptan, a selective vasopressin V2-receptor antagonist, and its major, pharmacologically inactive oxobutyric acid metabolite, DM-4103. It is presumed that the query regarding "DM-4111" contained a typographical error and was intended to refer to this key metabolite. Tolvaptan is primarily metabolized by the cytochrome P450 3A (CYP3A) enzyme system.[4][5]

Quantitative Comparison of Metabolic Parameters

The following table summarizes the key pharmacokinetic parameters that reflect the metabolic stability of Tolvaptan and its metabolite DM-4103.

ParameterTolvaptanDM-4103 (Oxobutyric Acid Metabolite)Reference
Primary Metabolizing Enzyme CYP3AMetabolite of Tolvaptan (formed by CYP3A)
Plasma Half-life (t½) ~3-12 hours (dose-dependent)~180 hours
Apparent Clearance (CL/F) ~4 mL/min/kgNot directly reported, but implied to be very low due to long half-life.
Major Route of Elimination Hepatic metabolismFurther metabolism and excretion
Pharmacological Activity ActiveInactive

Key Observations:

  • Tolvaptan exhibits a dose-dependent half-life, ranging from approximately 3 to 12 hours.

  • In stark contrast, its major metabolite, DM-4103, has a significantly longer half-life of approximately 180 hours, indicating much lower metabolic clearance.

  • Tolvaptan is extensively metabolized by CYP3A enzymes, with the parent drug representing only a minor fraction of the total drug-related material in plasma.

  • The oxobutyric acid metabolite (DM-4103) is the most abundant metabolite found in plasma, accounting for about 52.5% of the total plasma radioactivity in radiolabeled studies.

Experimental Protocols

The metabolic stability of compounds like Tolvaptan is typically assessed using in vitro methods, most commonly with liver microsomes. These subcellular fractions are rich in drug-metabolizing enzymes, particularly the cytochrome P450 family.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol provides a generalized procedure for determining the metabolic stability of a test compound.

1. Materials:

  • Test compound (e.g., Tolvaptan)

  • Pooled human liver microsomes (HLM)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH alone.

  • Positive control compounds with known metabolic rates (e.g., Dextromethorphan, Midazolam).

  • Acetonitrile or other suitable organic solvent to terminate the reaction.

  • Internal standard for analytical quantification.

  • LC-MS/MS system for analysis.

2. Procedure:

  • Preparation: Prepare stock solutions of the test compound, positive controls, and internal standard in an appropriate solvent (e.g., DMSO, acetonitrile). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.

  • Incubation Mixture Preparation: Prepare an incubation mixture containing HLM and phosphate buffer. Pre-warm the mixture to 37°C.

  • Initiation of Reaction: Add the test compound to the pre-warmed incubation mixture. The reaction is initiated by adding the NADPH regenerating system.

  • Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in the supernatant is quantified using a validated LC-MS/MS method.

3. Data Analysis:

  • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k .

  • The intrinsic clearance (Clint) is calculated, which represents the rate of metabolism by the liver enzymes.

Visualizations

Experimental Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Termination cluster_analysis Analysis prep_cpd Prepare Test Compound Stock Solution add_cpd Add Test Compound prep_cpd->add_cpd prep_hlm Prepare HLM and Buffer Mixture prewarm Pre-warm HLM Mixture prep_hlm->prewarm prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH prep_nadph->initiate prewarm->add_cpd add_cpd->initiate sampling Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) initiate->sampling terminate Stop Reaction with Cold Acetonitrile + Internal Standard sampling->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and Intrinsic Clearance (Clint) analyze->calculate G Tolvaptan Tolvaptan (Active) Metabolites Multiple Phase I Metabolites Tolvaptan->Metabolites CYP3A4/5 Excretion Excretion (Mainly Feces) Tolvaptan->Excretion <1% unchanged in urine DM4103 DM-4103 (Oxobutyric Acid Metabolite) Inactive, Long Half-life Metabolites->DM4103 DM4107 DM-4107 (Hydroxybutyric Acid Metabolite) Metabolites->DM4107 DM4103->Excretion DM4107->Excretion

References

Statistical Analysis for DM-4111 Comparative Studies: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for publicly available data on a product designated "DM-4111" has yielded no specific information regarding a therapeutic agent with this identifier. Consequently, the creation of a detailed comparative guide with statistical analysis, experimental protocols, and signaling pathways as requested is not possible at this time.

The search for "this compound" did not uncover any scientific literature, clinical trial data, or product information that would allow for a meaningful comparison with other alternatives. Without foundational knowledge of the product's nature—such as its molecular structure, mechanism of action, or therapeutic target—it is impossible to provide the required data presentation and visualizations.

For a comprehensive comparison guide to be developed, specific details about this compound are necessary, including:

  • Product Class: (e.g., antibody-drug conjugate, kinase inhibitor, etc.)

  • Biological Target: (e.g., a specific receptor, enzyme, or pathway)

  • Intended Therapeutic Area: (e.g., oncology, immunology, etc.)

  • Any alternative identifiers or research codes.

Should more specific information about this compound become available, a thorough analysis and the creation of the requested comparative guide can be pursued.

Unable to Locate Published Findings for "DM-4111"

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for published scientific literature and experimental data on a compound specifically designated as "DM-4111" have not yielded any relevant results. No information regarding its mechanism of action, signaling pathways, or comparative experimental data could be retrieved from the public domain.

The search results included references to clinical trials where "DM" is an abbreviation for Diabetes Mellitus and a trial identifier contains the number 4111[1]. Other results pertained to a brain tumor classification model that utilized 4111 features and unrelated mentions in the context of automotive diagnostics or company names such as "DM Clinical Research"[2][3][4][5]. None of these findings relate to a specific chemical compound or therapeutic agent designated as this compound.

Without access to published studies, it is not possible to provide a comparative guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations. The core requirements of the request are predicated on the existence of publicly available research data, which appears to be unavailable for "this compound" at this time.

It is possible that "this compound" is an internal development code for a compound that has not yet been disclosed in published literature. Should published findings on this compound become available, the requested comparison guide can be generated. Researchers, scientists, and drug development professionals seeking information on this topic are advised to consult internal documentation or await public disclosure of relevant studies.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.